Product packaging for Gageotetrin C(Cat. No.:)

Gageotetrin C

Cat. No.: B12379573
M. Wt: 713.0 g/mol
InChI Key: BMFITMZQTXTVTH-AUYSWKLHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gageotetrin C is an oligopeptide.
from a marine bacterium Bacillus subtilis;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H68N4O9 B12379573 Gageotetrin C

Properties

Molecular Formula

C37H68N4O9

Molecular Weight

713.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-8,10-dimethyldodecanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C37H68N4O9/c1-10-25(8)20-26(9)13-11-12-14-27(42)21-32(43)38-28(15-16-33(44)45)34(46)39-29(17-22(2)3)35(47)40-30(18-23(4)5)36(48)41-31(37(49)50)19-24(6)7/h22-31,42H,10-21H2,1-9H3,(H,38,43)(H,39,46)(H,40,47)(H,41,48)(H,44,45)(H,49,50)/t25?,26?,27-,28+,29+,30+,31+/m1/s1

InChI Key

BMFITMZQTXTVTH-AUYSWKLHSA-N

Isomeric SMILES

CCC(C)CC(C)CCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O

Canonical SMILES

CCC(C)CC(C)CCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Discovery and Isolation of Gageotetrin C from Bacillus subtilis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Gageotetrin C, a linear lipopeptide derived from the marine bacterium Bacillus subtilis. The document details the experimental protocols for its extraction, purification, and characterization, and presents its biological activity profile. This guide is intended for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

Marine microorganisms are a prolific source of novel secondary metabolites with diverse biological activities. Among these, lipopeptides produced by Bacillus species have garnered significant attention for their potent antimicrobial and surfactant properties. Gageotetrins A-C, including this compound, are a unique class of linear lipopeptides isolated from a marine-derived strain of Bacillus subtilis.[1][2] These compounds are characterized by a peptide moiety composed of di- and tetrapeptides linked to a novel fatty acid.[1][2] Notably, Gageotetrins exhibit significant antimicrobial activity without demonstrating cytotoxicity against human cancer cell lines, making them promising candidates for further therapeutic development.[1][2][3]

Discovery of this compound

Gageotetrins A-C were discovered during a screening program for new antimicrobial agents from marine bacteria.[1][4] The producing organism, Bacillus subtilis strain 109GGC020, was isolated from a marine sediment sample collected from Gageocho, a reef in the Republic of Korea.[4] The crude extract from the fermentation broth of this strain showed potent antimicrobial activity, which led to the isolation and characterization of these novel linear lipopeptides.[4]

Experimental Protocols

Bacterial Strain and Fermentation

The Bacillus subtilis strain 109GGC020 was identified based on 16S rRNA sequencing.[4] For the production of Gageotetrins, the strain was cultured under optimized conditions.

Fermentation Protocol:

  • Inoculum Preparation: A seed culture of B. subtilis 109GGC020 is prepared in a suitable broth medium.

  • Large-Scale Fermentation: The seed culture is used to inoculate a larger volume of production medium. The fermentation is carried out with optimal salinity, pH, and temperature for maximal growth and secondary metabolite production.[4]

  • Incubation: The culture is incubated for a specific period with continuous shaking to ensure proper aeration.

Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic purification.[4]

Isolation Workflow:

Fermentation B. subtilis Fermentation Broth Extraction Extraction of Supernatant Fermentation->Extraction Centrifugation Concentration Crude Extract Extraction->Concentration Ethyl Acetate Fractionation Sequential Fractionation Concentration->Fractionation Vacuum Evaporation Purification Final Purification Fractionation->Purification Flash Column Chromatography Gageotetrin_C Isolated this compound Purification->Gageotetrin_C Reversed-Phase HPLC

Caption: Isolation workflow for this compound.

Detailed Protocol:

  • Extraction: The fermentation broth is centrifuged to separate the supernatant from the bacterial cells. The supernatant is then extracted with an organic solvent such as ethyl acetate (EtOAc).[4]

  • Concentration: The organic extract is concentrated under vacuum to yield a crude extract.[4]

  • Fractionation: The crude extract is subjected to flash column chromatography for initial fractionation.

  • Purification: this compound is purified from the active fractions using reversed-phase high-performance liquid chromatography (HPLC).[4][5]

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the molecular formula.[4][6]

  • Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are employed to elucidate the planar structure and amino acid sequence.[4][6]

  • Stereochemistry Determination: The absolute stereochemistry of the amino acid residues is determined by methods such as Marfey's analysis after acid hydrolysis.[4][6] The configuration of the fatty acid component can be established using techniques like Mosher's MTPA method.[4][6]

Biological Activity of Gageotetrins

Gageotetrins A-C have demonstrated significant antimicrobial properties against a range of pathogens.[1][2]

Antimicrobial Activity

The antimicrobial activity of Gageotetrins is typically assessed by determining their Minimum Inhibitory Concentration (MIC) values against various microorganisms.

CompoundMIC (µM) against P. aeruginosa
Gageotetrin A0.01 - 0.06
Gageotetrin B0.01 - 0.06
This compound 0.01 - 0.06
Data sourced from organic letters.[1][2]

Gageotetrins have also shown good antifungal activity against pathogenic fungi.[4]

Cytotoxicity

A key feature of Gageotetrins is their lack of cytotoxicity against human cancer cell lines, which distinguishes them from some other antimicrobial lipopeptides.[1][2][3]

CompoundGI₅₀ (µg/mL) against Human Cancer Cell Lines
Gageotetrin A> 30
Gageotetrin B> 30
This compound > 30
Data sourced from organic letters.[1][2]

Mechanism of Action (Proposed)

While the precise mechanism of action for Gageotetrins has not been fully elucidated, it is proposed that their antimicrobial activity is related to their lipophilic nature, allowing them to interact with and disrupt microbial cell membranes. This is a common mechanism for many lipopeptide antibiotics.[4]

cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Gageotetrin_C This compound Interaction Membrane Interaction Gageotetrin_C->Interaction Interaction->Membrane:p2 Disruption Membrane Disruption Interaction->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed mechanism of action for this compound.

Conclusion

This compound, along with its congeners, represents a promising class of non-cytotoxic antimicrobial agents. The detailed protocols for their isolation and characterization from Bacillus subtilis provide a solid foundation for further research and development. The potent antimicrobial activity coupled with a favorable safety profile warrants further investigation into their therapeutic potential. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships, and evaluating their efficacy in preclinical models of infection.

References

The Biosynthetic Blueprint of Gageotetrin C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[SHANGHAI, CN – November 7, 2025] – This technical guide provides an in-depth exploration of the biosynthetic pathway of Gageotetrin C, a linear lipopeptide with notable antimicrobial properties.[1][2][3] Isolated from the marine bacterium Bacillus subtilis, this compound holds promise for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biosynthesis, alongside relevant experimental protocols and quantitative data.

This compound is a member of the gageotetrin family of molecules, which are recognized for their antimicrobial and antifungal activities.[4] Structurally, this compound is composed of a tetrapeptide chain linked to a novel 3-hydroxy fatty acid.[1][2][3] Its biosynthesis is attributed to a non-ribosomal peptide synthetase (NRPS) system, a large multi-enzyme complex that synthesizes peptides without the use of ribosomes.[4] While the complete enzymatic pathway has been proposed, further research is required for full characterization.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a multi-modular NRPS system. The pathway can be conceptually divided into three main stages: initiation with the fatty acid component, elongation of the peptide chain, and termination.

1. Initiation: Fatty Acid Synthesis and Loading

The biosynthesis is initiated with the creation of the 3-hydroxy-8,10-dimethyldodecanoyl fatty acid tail. This process is likely carried out by a specialized fatty acid synthase (FAS) system that may be integrated with or located near the NRPS gene cluster. The synthesized fatty acid is then activated to its acyl-adenylate form by the adenylation (A) domain of the first NRPS module and subsequently tethered to a peptidyl carrier protein (PCP) or thiolation (T) domain.

2. Elongation: Stepwise Peptide Bond Formation

The tetrapeptide chain of this compound (Asp-Leu-Leu-Leu) is assembled sequentially by a series of NRPS modules. Each module is responsible for the incorporation of a specific amino acid and minimally consists of:

  • Adenylation (A) Domain: Selects and activates the specific amino acid as an aminoacyl-adenylate.

  • Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the preceding module.

The order of the modules on the NRPS enzyme dictates the final amino acid sequence of the peptide.

3. Termination: Release of the Linear Lipopeptide

The final step in the biosynthesis is the release of the fully assembled linear lipopeptide from the NRPS machinery. This is catalyzed by a thioesterase (TE) domain located at the end of the last module. The TE domain hydrolyzes the thioester bond, freeing this compound.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway of this compound.

Gageotetrin_C_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_Output Final Product FAS Fatty Acid Synthase (FAS) FA { 3-hydroxy-8,10-dimethyldodecanoic acid} FAS->FA Module1 Module 1 (Initiation) A T FA->Module1:f1 Loading Module2 Module 2 C A T Module1:f2->Module2:f1 Condensation Module3 Module 3 C A T Module2:f3->Module3:f1 Condensation Module4 Module 4 C A T Module3:f3->Module4:f1 Condensation Module5 Termination TE Module4:f3->Module5:f1 Release GageotetrinC { this compound} Module5->GageotetrinC Asp L-Aspartic Acid Asp->Module2:f2 Activation & Loading Leu1 L-Leucine Leu1->Module3:f2 Activation & Loading Leu2 L-Leucine Leu2->Module4:f2 Activation & Loading Leu3 L-Leucine

Proposed Biosynthetic Pathway of this compound

Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is limited quantitative data available specifically for the biosynthetic pathway of this compound. However, the antimicrobial activities of Gageotetrins A-C have been determined and are summarized in the table below.

CompoundMinimum Inhibitory Concentration (MIC) (µM)
Gageotetrin A0.01 - 0.06
Gageotetrin B0.01 - 0.06
This compound0.01 - 0.06

Data sourced from Tareq et al., 2014.[1][2][3]

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of lipopeptides from Bacillus subtilis, which can be adapted for the study of this compound.

Fermentation and Extraction
  • Culture: Inoculate a seed culture of Bacillus subtilis into a suitable production medium. Incubate at an optimal temperature (e.g., 30°C) with shaking for a period of 48-72 hours.

  • Cell Removal: Centrifuge the culture broth to separate the supernatant from the bacterial cells.

  • Acid Precipitation: Adjust the pH of the supernatant to 2.0 with concentrated HCl and allow it to stand overnight at 4°C to precipitate the lipopeptides.

  • Extraction: Centrifuge to collect the precipitate and extract it with methanol. Evaporate the methanol to obtain the crude lipopeptide extract.

Purification
  • Solid-Phase Extraction (SPE): Dissolve the crude extract in a minimal volume of methanol and apply it to a C18 SPE cartridge. Elute with a stepwise gradient of methanol in water.

  • High-Performance Liquid Chromatography (HPLC): Further purify the active fractions from SPE using a reversed-phase C18 HPLC column with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

Structural Characterization
  • Mass Spectrometry (MS): Determine the molecular weight and obtain fragmentation patterns for sequence analysis using techniques such as ESI-MS/MS or MALDI-TOF-MS.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry, using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments.

  • Stereochemical Analysis:

    • Amino Acids: Hydrolyze the lipopeptide and analyze the amino acid composition and configuration using chiral gas chromatography (GC) or by derivatization with Marfey's reagent followed by HPLC analysis.

    • Fatty Acid: Determine the absolute configuration of the 3-hydroxy group of the fatty acid by methods such as Mosher's ester analysis.

The following DOT language script outlines a general experimental workflow for the investigation of this compound.

Experimental_Workflow cluster_Upstream Production & Isolation cluster_Downstream Analysis & Characterization cluster_Activity Bioactivity Assessment A Fermentation of Bacillus subtilis B Extraction of Crude Lipopeptides A->B C Purification by SPE & HPLC B->C D Mass Spectrometry (Molecular Weight & Sequence) C->D E NMR Spectroscopy (Structure Elucidation) C->E F Stereochemical Analysis (Chiral GC/HPLC) C->F G Antimicrobial Assays (MIC Determination) C->G

Experimental Workflow for this compound Investigation

Experimental workflow for this compound.

Future Directions

The elucidation of the complete biosynthetic pathway of this compound, including the identification and characterization of the specific NRPS and associated enzymes, is a key area for future research. This will involve genome mining of the producing Bacillus subtilis strain to identify the corresponding gene cluster. Heterologous expression of the biosynthetic genes in a model host would confirm their function and open avenues for biosynthetic engineering to generate novel analogs with potentially enhanced therapeutic properties. Further quantitative studies are also needed to optimize the production of this compound for potential pharmaceutical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Antimicrobial Action of Gageotetrin C

Introduction

This compound is a linear lipopeptide isolated from a marine-derived bacterium, Bacillus subtilis.[1][2] It belongs to a unique class of lipopeptides that exhibit significant antimicrobial activity against a range of pathogens.[1][3] Notably, this compound and its analogues have demonstrated potent antimicrobial effects at low micromolar concentrations while exhibiting no significant cytotoxicity against human cancer cell lines, highlighting their potential as selective antimicrobial agents.[1][2][4] This technical guide provides a comprehensive overview of the available data on this compound, its proposed mechanism of antimicrobial action based on its chemical class, and detailed experimental protocols relevant to its study.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms. The available data is summarized in the table below.

CompoundOrganismMIC (µM)Reference
Gageotetrin A-CVarious0.01–0.06[1][2][4]
Gageotetrin AStaphylococcus aureus0.03–0.06[3]
Bacillus subtilis0.03–0.06[3]
Colletotrichum acutatum0.03–0.06[3]
Botrytis cinerea0.03–0.06[3]
Salmonella typhi0.03–0.06[3]
Pseudomonas aeruginosa0.02–0.06[3]
Rhizoctonia solani0.03–0.06[3]

Proposed Mechanism of Antimicrobial Action

While specific mechanistic studies on this compound are not extensively published, its structural characteristics as a linear lipopeptide from Bacillus subtilis strongly suggest a mechanism of action centered on the disruption of microbial cell membranes. This proposed mechanism is based on the well-established action of similar lipopeptides.

The amphipathic nature of this compound, consisting of a hydrophobic fatty acid tail and a hydrophilic peptide chain, is crucial for its antimicrobial activity. The proposed mechanism involves the following key steps:

  • Electrostatic Interaction and Binding: The lipopeptide is thought to initially interact with the microbial cell surface through electrostatic interactions. In Gram-positive bacteria, this would involve binding to negatively charged teichoic acids in the cell wall. For Gram-negative bacteria, the initial interaction would be with the lipopolysaccharide (LPS) layer of the outer membrane.

  • Insertion into the Membrane: Following the initial binding, the hydrophobic fatty acid tail of this compound is proposed to insert into the lipid bilayer of the cell membrane.

  • Membrane Permeabilization and Disruption: The accumulation of lipopeptide molecules within the membrane leads to a loss of membrane integrity. This can occur through various models, including the formation of pores or channels, or a more general destabilization of the membrane structure (the "carpet" model). This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.

It is speculated that the 3-hydroxy fatty acid component plays a critical role in the antibacterial activities of Gageotetrins.[3]

Gageotetrin_C_Mechanism cluster_extracellular Extracellular Space cluster_cell_wall Bacterial Cell Wall / Outer Membrane cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gageotetrin_C This compound Cell_Surface Cell Surface (Teichoic Acids / LPS) Gageotetrin_C->Cell_Surface 1. Electrostatic Interaction Membrane Lipid Bilayer Cell_Surface->Membrane 2. Insertion Pore Pore Formation / Membrane Destabilization Membrane->Pore 3. Disruption Leakage Leakage of Intracellular Components Pore->Leakage 4. Permeabilization Cell_Death Cell Death Leakage->Cell_Death 5. Consequence

Caption: Proposed mechanism of antimicrobial action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study investigating the antimicrobial mechanism of action of a lipopeptide like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium.

    • 96-well microtiter plates.

    • Bacterial or fungal inoculum, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • This compound stock solution of known concentration.

    • Positive control (a known antibiotic) and negative control (medium only).

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in the growth medium directly in the 96-well plate.

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (inoculum with a known antibiotic) and a negative control (inoculum with no antimicrobial agent).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no turbidity.

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the ability of a compound to disrupt the bacterial cell membrane, allowing the influx of a fluorescent dye that is normally membrane-impermeable.

  • Materials:

    • Bacterial cells in mid-logarithmic growth phase.

    • Phosphate-buffered saline (PBS).

    • Propidium iodide (PI) stock solution.

    • This compound solution.

    • Fluorometer or fluorescence microscope.

  • Procedure:

    • Harvest and wash bacterial cells, then resuspend in PBS to a specific optical density.

    • Add PI to the cell suspension to a final concentration of, for example, 10 µM.

    • Add this compound at various concentrations to the cell suspension.

    • Incubate the mixture at room temperature in the dark.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~535/617 nm for PI) over time. An increase in fluorescence indicates membrane permeabilization.

Cytoplasmic Membrane Depolarization Assay

This assay measures the change in membrane potential using a voltage-sensitive fluorescent dye.

  • Materials:

    • Bacterial cells in mid-logarithmic growth phase.

    • HEPES buffer with glucose.

    • Membrane potential-sensitive dye (e.g., DiSC3(5)).

    • This compound solution.

    • Fluorometer.

  • Procedure:

    • Harvest and wash bacterial cells, then resuspend in HEPES buffer containing glucose.

    • Add the voltage-sensitive dye to the cell suspension and incubate until a stable, quenched fluorescence signal is achieved, indicating dye uptake into polarized membranes.

    • Add this compound at various concentrations.

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation Validation and Further Characterization Isolation Isolation of this compound from Bacillus subtilis MIC_Assay MIC Assay Isolation->MIC_Assay Membrane_Permeabilization Membrane Permeabilization (e.g., PI Uptake) MIC_Assay->Membrane_Permeabilization Membrane_Depolarization Membrane Depolarization (e.g., DiSC3(5) Assay) MIC_Assay->Membrane_Depolarization Cellular_Component_Interaction Interaction with Cellular Components (e.g., DNA, Proteins) MIC_Assay->Cellular_Component_Interaction Time_Kill_Kinetics Time-Kill Kinetics Assay Membrane_Permeabilization->Time_Kill_Kinetics Membrane_Depolarization->Time_Kill_Kinetics Cellular_Component_Interaction->Time_Kill_Kinetics Cytotoxicity_Assay Cytotoxicity Assay (e.g., against human cell lines) Time_Kill_Kinetics->Cytotoxicity_Assay In_Vivo_Efficacy In Vivo Efficacy Studies Cytotoxicity_Assay->In_Vivo_Efficacy

Caption: A typical experimental workflow for antimicrobial drug discovery.

Conclusion

This compound is a promising antimicrobial linear lipopeptide with potent activity and low cytotoxicity. While its precise mechanism of action requires further dedicated investigation, the available evidence strongly suggests that it acts by disrupting the integrity of microbial cell membranes, a common mechanism for this class of compounds. The experimental protocols outlined in this guide provide a framework for the detailed study of this compound and other novel lipopeptide antibiotics. Further research into its specific molecular interactions will be invaluable for its potential development as a therapeutic agent.

References

Gageotetrin C: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin C is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It has garnered interest within the scientific community due to its notable antimicrobial and antifungal activities, coupled with low cytotoxicity against human cell lines. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an examination of its proposed mechanism of action.

Physicochemical Properties

This compound is a complex molecule comprising a tetrapeptide moiety linked to a novel fatty acid. Its fundamental properties have been characterized through various analytical techniques.

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Molecular Formula C37H68N4O9PubChem CID: 102225145
Molecular Weight 713.0 g/mol PubChem CID: 102225145
Monoisotopic Mass 712.49862976 DaPubChem CID: 102225145
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-8,10-dimethyldodecanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acidPubChem CID: 102225145
Appearance Amorphous solid (inferred from related compounds)[1]
Melting Point Not available
Solubility Not available
HR-ESIMS ([M+H]+) m/z 713.5078[2]

Experimental Protocols

Detailed experimental methodologies for the isolation, structural elucidation, and bioactivity assessment of this compound have been established, primarily based on the protocols developed for closely related lipopeptides produced by Bacillus subtilis.[1]

Isolation and Purification of this compound

The following workflow outlines the general procedure for obtaining pure this compound from Bacillus subtilis culture.

G cluster_0 A Bacterial Fermentation (Bacillus subtilis) B Solvent Extraction (e.g., Ethyl Acetate) A->B Extraction C Crude Extract B->C D Flash Column Chromatography C->D Purification E Fractionation D->E F Reversed-Phase HPLC E->F Fine Purification G Pure this compound F->G

Caption: Isolation and Purification Workflow for this compound.

Methodology:

  • Fermentation: The Bacillus subtilis strain is cultured in a suitable broth medium under optimized conditions of salinity, pH, and temperature to maximize the production of secondary metabolites.[1]

  • Extraction: The fermentation broth is subjected to solvent extraction, typically with ethyl acetate, to isolate the lipopeptides from the aqueous medium.[1]

  • Purification: The crude extract is then purified using a combination of chromatographic techniques. Flash column chromatography is often employed for initial fractionation, followed by reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity of this compound.[1]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the exact molecular weight and molecular formula of the compound.[2]

  • NMR Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) nuclear magnetic resonance spectroscopy are employed to elucidate the planar structure, including the amino acid sequence and the fatty acid chain.

  • Chiral Analysis: The absolute stereochemistry of the amino acid residues is typically determined by acid hydrolysis followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and subsequent chromatographic analysis.[1]

Antimicrobial Activity Assay

The antimicrobial potency of this compound is commonly evaluated using a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

G cluster_0 A Prepare Serial Dilutions of this compound B Inoculate with Microbial Culture A->B C Incubate at Optimal Temperature B->C D Observe for Microbial Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target bacterium or fungus.

  • The plates are incubated under conditions suitable for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible microbial growth.

Mechanism of Action

The precise signaling pathways involved in the antimicrobial action of this compound have not been fully elucidated. However, based on studies of other linear lipopeptides from Bacillus subtilis, a general mechanism of action has been proposed. The primary target is believed to be the microbial cell membrane.[3][4]

G cluster_0 A This compound B Microbial Cell Membrane A->B Interaction G Inhibition of Cell Wall Synthesis A->G H Disruption of Biofilm & Quorum Sensing A->H C Membrane Insertion & Pore Formation B->C D Ion Flux Imbalance C->D E Membrane Depolarization C->E F Cell Death D->F E->F G->F H->F

Caption: Proposed Antimicrobial Mechanism of Action for this compound.

The antimicrobial activity of linear lipopeptides like this compound is thought to be a multi-step process:

  • Electrostatic Interaction: The lipopeptide initially interacts with the microbial cell membrane.

  • Membrane Perturbation: The fatty acid portion of the molecule inserts into the hydrophobic core of the cell membrane, leading to the formation of pores or channels.[3] This disrupts the integrity of the membrane.

  • Ion Leakage: The formation of pores leads to an uncontrolled flux of ions across the membrane, causing depolarization and disrupting essential cellular processes.

  • Cell Death: The loss of membrane potential and essential ions ultimately results in cell death.

In addition to direct membrane disruption, other mechanisms that may contribute to the antimicrobial effects of Bacillus lipopeptides include the inhibition of cell wall synthesis and the disruption of quorum sensing and biofilm formation.[3][5]

Biological Activity

This compound exhibits potent antimicrobial activity against a range of bacteria and fungi, with reported MIC values in the range of 0.01–0.06 μM.[6][7] Notably, it has been shown to have no significant cytotoxicity against human cancer cell lines, with a GI50 value greater than 30 μg/ml.[6][7] This favorable therapeutic window highlights its potential as a lead compound for the development of new anti-infective agents.

Conclusion

This compound is a promising antimicrobial lipopeptide with well-defined chemical properties and a proposed mechanism of action centered on microbial membrane disruption. The detailed experimental protocols for its study, along with its potent and selective bioactivity, make it an important subject for further research in the fields of natural product chemistry, microbiology, and drug development. Future investigations are warranted to fully elucidate its specific molecular targets and to explore its therapeutic potential in preclinical and clinical settings.

References

Gageotetrin C: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gageotetrin C, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated notable antimicrobial properties.[1][2] As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount for formulation development, pharmacokinetic studies, and ensuring therapeutic efficacy. This technical guide provides a comprehensive overview of the known and inferred physicochemical characteristics of this compound. Due to the limited publicly available data specific to this compound, this document leverages information on the broader class of lipopeptides from Bacillus subtilis to provide a predictive assessment. Furthermore, it outlines detailed, hypothetical experimental protocols for the systematic evaluation of this compound's solubility and stability, accompanied by workflow diagrams to guide researchers in these critical studies.

Introduction to this compound

This compound is a member of the gageotetrin family of linear lipopeptides, which also includes Gageotetrin A and B. These compounds were first isolated from a marine-derived strain of Bacillus subtilis. Structurally, this compound consists of a peptide chain linked to a fatty acid moiety. This amphiphilic nature is central to its biological activity and dictates its solubility and stability behavior. The gageotetrins have shown promising antimicrobial activity, making them subjects of interest for the development of new anti-infective agents.[1][2]

Solubility Characteristics of this compound

Table 1: Inferred Solubility Profile of this compound

Solvent ClassSolvent ExampleExpected SolubilityRationale
Aqueous Buffers Phosphate-Buffered Saline (PBS)pH-dependentThe peptide portion contains ionizable groups. Solubility is expected to increase at pH values above the isoelectric point. Surfactin, a related lipopeptide, is soluble in aqueous solutions at pH > 5.
Polar Protic Solvents WaterLowThe long fatty acid chain imparts significant hydrophobicity.
Methanol, EthanolHighThese solvents can interact with both the polar peptide and non-polar lipid portions.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)HighCommonly used for solubilizing amphiphilic molecules for biological assays.
AcetonitrileModerate to HighOften used in reversed-phase chromatography for lipopeptides.
Non-polar Solvents Chloroform, DichloromethaneHighThe lipid tail will readily dissolve in these solvents.
HexaneLowThe polar peptide head would limit solubility.

Stability Profile of this compound

Similar to solubility, specific stability data for this compound is not extensively documented. The stability of lipopeptides is influenced by factors such as temperature, pH, light, and the presence of enzymes. Lipopeptides from Bacillus species are generally known for their robust stability.[3]

Table 2: Inferred Stability Characteristics of this compound

ConditionExpected StabilityRationale
Temperature HighMany Bacillus-derived lipopeptides, such as surfactin, exhibit excellent thermal stability, withstanding temperatures up to 100°C and even autoclaving.[4]
pH Wide RangeThe peptide backbone can be susceptible to hydrolysis at extreme pH values (highly acidic or alkaline). However, related compounds are stable over a broad pH range (e.g., pH 5-13 for surfactin).[4]
Light Moderate to HighPhotodegradation is a possibility for many organic molecules. Studies in controlled light conditions are necessary.
Enzymatic Degradation SusceptibleAs a peptide-containing molecule, this compound is likely susceptible to degradation by proteases.

Experimental Protocols for Characterization

To address the current data gap, the following sections outline detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination Protocol

This protocol describes a method for quantifying the solubility of this compound in various solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and scientifically relevant solvents.

Materials:

  • This compound (pure solid)

  • Solvents: Deionized water, Phosphate-Buffered Saline (pH 5.4, 7.4, 9.4), Methanol, Ethanol, DMSO, Acetonitrile, Chloroform

  • Vials (e.g., 1.5 mL glass vials with screw caps)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol).

    • Generate a standard curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant from the solubility experiment with a suitable solvent to fall within the range of the standard curve.

    • Inject the diluted sample into the HPLC and determine the peak area.

    • Calculate the concentration of this compound in the supernatant using the standard curve, accounting for the dilution factor.

Diagram of Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D G Analyze sample by HPLC D->G E Prepare standard solutions F Generate HPLC standard curve E->F F->G H Calculate solubility G->H

Caption: A flowchart illustrating the key steps in determining the solubility of this compound.

Stability Indicating Assay Protocol

This protocol outlines a forced degradation study to identify the degradation products of this compound and develop a stability-indicating HPLC method.

Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method capable of separating the intact drug from its degradation products.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV light chamber

  • Oven

  • HPLC-UV/MS system

  • Reversed-phase C18 column

Methodology:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix this compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix this compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix this compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose solid this compound to 80°C in an oven for 48 hours.

    • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.

    • A control sample (this compound solution protected from stress) should be run in parallel.

  • HPLC Method Development:

    • Develop a gradient HPLC method that can separate the parent this compound peak from any degradation product peaks.

    • Mobile phase components could include acetonitrile, methanol, and water with additives like formic acid or trifluoroacetic acid.

    • Monitor the elution profile using a UV detector at a wavelength where this compound absorbs maximally.

  • Analysis and Peak Purity:

    • Inject the stressed samples into the HPLC system.

    • Assess the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

    • Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the presence of its degradants.

    • Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can help in elucidating the degradation pathways.

Diagram of Forced Degradation Study Workflow

G Forced Degradation Study Workflow cluster_stress Stress Conditions A Acid Hydrolysis G HPLC-UV/MS Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F This compound Solution F->A F->B F->C F->D F->E H Identify Degradation Products G->H I Develop Stability-Indicating Method H->I

Caption: A schematic representing the process of subjecting this compound to stress conditions and subsequent analysis.

Potential Signaling Pathways

The antimicrobial activity of many lipopeptides involves interaction with and disruption of the bacterial cell membrane. While the specific signaling pathways affected by this compound have not been elucidated, a generalized mechanism can be proposed.

Diagram of a Generalized Antimicrobial Lipopeptide Signaling Pathway

G Generalized Antimicrobial Lipopeptide Action cluster_membrane Bacterial Cell Membrane A This compound B Membrane Insertion A->B C Pore Formation B->C D Ion Leakage (K+, Na+) C->D E Membrane Depolarization D->E F Inhibition of Cellular Processes E->F G Cell Death F->G

Caption: A proposed mechanism of action for antimicrobial lipopeptides like this compound.

Conclusion

This compound represents a promising antimicrobial agent, but a significant knowledge gap exists regarding its fundamental physicochemical properties. This technical guide has provided an inferred profile of its solubility and stability based on related compounds and has outlined detailed experimental protocols to enable researchers to systematically characterize these critical parameters. The provided workflows and diagrams serve as a practical guide for initiating these studies. A thorough understanding of the solubility and stability of this compound is an indispensable step in its journey from a promising natural product to a potential therapeutic.

References

The Pivotal Role of the Fatty Acid Moiety in the Biological Activity of Gageotetrin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin C, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has emerged as a compound of significant interest due to its potent antimicrobial properties and negligible cytotoxicity.[1][2][3] Structurally, it is characterized by a tetrapeptide chain linked to a (3R)-3-hydroxy-8,10-dimethyldodecanoic acid moiety.[4] This technical guide provides an in-depth analysis of the biological activity of this compound, with a specific focus on the critical contribution of its fatty acid component. The information presented herein is intended to support further research and development of this compound and related lipopeptides as potential therapeutic agents.

Core Biological Activity of this compound

This compound exhibits notable antimicrobial, particularly antifungal, activity.[1] This activity is attributed to its nature as a lipopeptide, where the fatty acid tail plays a crucial role in its interaction with microbial cell membranes. The lipophilic fatty acid is believed to facilitate the insertion of the molecule into the lipid bilayer of target pathogens, leading to membrane disruption and subsequent cell death.[5]

Quantitative Biological Data

The biological efficacy of this compound has been quantified through various in vitro assays. The following table summarizes the key reported activity data.

CompoundTarget Organism/Cell LineAssay TypeMetricValueReference
This compoundCandida albicansBroth MicrodilutionMIC0.04 µM[1]
This compoundAspergillus fumigatusBroth MicrodilutionMIC0.02 µM[1]
This compoundTrichophyton rubrumBroth MicrodilutionMIC0.02 µM[1]
This compoundHuman Cancer Cell LinesSulforhodamine B (SRB)GI₅₀> 30 µg/mL[2][3]

Table 1: Summary of Quantitative Biological Activity Data for this compound

The Fatty Acid Moiety: The Linchpin of Activity

The (3R)-3-hydroxy-8,10-dimethyldodecanoic acid component of this compound is integral to its biological function. While direct structure-activity relationship studies specifically modifying the fatty acid of this compound are not yet published, research on analogous lipopeptides provides significant insights into the role of this moiety.

The 3-hydroxy group is a common feature in many antimicrobial lipopeptides and is thought to be important for the molecule's orientation and interaction with the cell membrane. The chain length and branching of the fatty acid are also critical determinants of activity. Variations in these features can modulate the hydrophobicity of the entire molecule, thereby influencing its ability to partition into the lipid bilayer and its specificity towards different microbial membranes.

Proposed Mechanism of Action

The prevailing hypothesis for the mechanism of action of this compound, like other antimicrobial lipopeptides, centers on the disruption of the fungal cell membrane. This process is not believed to involve a traditional signaling pathway but rather a direct physical interaction with the membrane components.

GageotetrinC_Mechanism Proposed Mechanism of Membrane Disruption by this compound cluster_membrane Fungal Cell Membrane lipid_head1 Lipid Head tail1 lipid_head2 Lipid Head tail2 lipid_head3 Lipid Head tail3 lipid_head4 Lipid Head tail4 lipid_head5 Lipid Head tail5 lipid_head6 Lipid Head tail6 GageotetrinC This compound Peptide Fatty Acid GageotetrinC->MembraneSurface 1. Approach & Binding PoreFormation Pore Formation & Membrane Destabilization MembraneSurface->PoreFormation 2. Insertion of Fatty Acid Moiety CellLysis Cell Lysis PoreFormation->CellLysis 3. Ion Leakage & Disruption Broth_Microdilution_Workflow Workflow for Broth Microdilution Assay start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_dilutions Prepare this compound Serial Dilutions start->prep_dilutions inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate inoculate->incubate read_results Read and Determine MIC incubate->read_results end End read_results->end SRB_Assay_Workflow Workflow for Sulforhodamine B (SRB) Cytotoxicity Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add this compound incubate2 Incubate (48-72h) add_compound->incubate2 incubate1->add_compound fix_cells Fix Cells with TCA incubate2->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_solubilize Wash and Solubilize Dye stain_cells->wash_solubilize read_absorbance Read Absorbance & Calculate GI₅₀ wash_solubilize->read_absorbance end End read_absorbance->end

References

Gageotetrin C: A Technical Guide to its Source, Natural Variants, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gageotetrin C is a linear lipopeptide with notable antimicrobial properties, first isolated from a marine bacterium. This document provides a comprehensive overview of this compound, its natural source, and its known variants. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its biological activity, and diagrams illustrating its structure and discovery workflow. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Source and Natural Variants

This compound is a secondary metabolite produced by the marine-derived bacterium Bacillus subtilis, specifically the 109GGC020 strain.[1][2] This strain was isolated from a marine sediment sample collected at Gageocho, a reef in the southern region of the Republic of Korea.[2]

The fermentation of Bacillus subtilis 109GGC020 yields a family of related lipopeptides, with this compound being one of the identified members. The known natural variants are Gageotetrin A and Gageotetrin B.[3][4][5][6] Gageotetrin A is the smallest of the group, containing a dipeptide chain.[7] Gageotetrin B is structurally similar to this compound, with the key difference being a methoxy group (-OCH3) attached to the glutamic acid residue in Gageotetrin B.[7]

In addition to the Gageotetrins, the same bacterial strain has been found to produce other classes of bioactive lipopeptides, including:

  • Gageostatins A-C: Linear lipopeptides with a heptapeptide structure and a 3-β-hydroxy fatty acid.[2][3]

  • Gageopeptides A-D: Linear lipopeptides composed of tetrapeptides and a 3-β-hydroxy fatty acid.[1][3]

  • Bacilotetrins: Cyclic lipodepsipeptides.[1]

Chemical Structure

This compound is a linear lipopeptide. Its structure consists of a tetrapeptide backbone linked to a novel 3-hydroxy fatty acid.[3][4][5] The structural elucidation of this compound and its analogues was accomplished through spectroscopic data analysis and chemical derivatization.[4][5][6]

Gageotetrin_Family cluster_Gageotetrins Gageotetrin Family cluster_Source Source Gageotetrin_A Gageotetrin A (Dipeptide + Fatty Acid) Gageotetrin_B Gageotetrin B (Tetrapeptide + Fatty Acid + Methoxy Group) Gageotetrin_C This compound (Tetrapeptide + Fatty Acid) B_subtilis Bacillus subtilis (109GGC020) B_subtilis->Gageotetrin_A B_subtilis->Gageotetrin_B B_subtilis->Gageotetrin_C

Figure 1: Source and Variants of Gageotetrins.

Biological Activity

Gageotetrins A-C have demonstrated significant antimicrobial activity against a range of pathogens.[3][4][5][6] Notably, these compounds are reported to be noncytotoxic against human cancer cell lines, suggesting a favorable therapeutic window.[3][4][5][6][8]

Antimicrobial Activity

The antimicrobial efficacy of Gageotetrins A-C has been quantified using the broth dilution assay to determine the Minimum Inhibitory Concentration (MIC). The compounds exhibit potent activity, particularly against Pseudomonas aeruginosa.[3]

Cytotoxicity

The cytotoxic potential of Gageotetrins A-C was evaluated against human cancer cell lines. The results indicate a lack of significant cytotoxicity, with GI50 values greater than 30 μg/ml.[4][5][6]

Quantitative Data Summary

The following table summarizes the reported biological activity for the Gageotetrin family.

CompoundOrganism/Cell LineAssay TypeResultReference
Gageotetrins A-CVarious MicroorganismsMIC0.01–0.06 μM[4][5][6]
Gageotetrins A-CP. aeruginosaMIC0.02-0.06 µM[3]
Gageotetrins A-CHuman Cancer Cell LinesCytotoxicity (GI50)> 30 μg/ml[4][5][6]
Gageopeptides A-DR. solani, B. cinerea, C. acutatumMIC0.02–0.06 μM[9]
Gageopeptides A-DGram-positive & Gram-negative bacteriaMIC0.04–0.08 μM[9]
Gageopeptides A-DCancer Cell LinesCytotoxicity (GI50)> 25 μM[9]
Gageostatins A-CPathogenic FungiMIC4–32 µg/mL[2]
Gageostatins A-CBacteriaMIC8–64 µg/mL[2]
Gageostatins A-CHuman Cancer Cell LinesCytotoxicity (GI50)4.6–19.6 µg/mL[2]

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, from bacterial fermentation to purification and structural analysis.

Isolation_Workflow cluster_Culturing Bacterial Culturing cluster_Extraction Extraction and Fractionation cluster_Purification Purification cluster_Analysis Structural Elucidation A Inoculation of Bacillus subtilis 109GGC020 B Fermentation in Appropriate Broth A->B C Incubation B->C D Centrifugation to Separate Biomass and Supernatant C->D E Solvent Extraction of Supernatant (e.g., EtOAc) D->E F Crude Extract Concentration E->F G Chromatographic Separation (e.g., Column Chromatography) F->G H Further Purification by RP-HPLC G->H I Isolation of Pure This compound H->I J Spectroscopic Analysis (NMR, MS) I->J K Chemical Derivatization J->K L Determination of Absolute Stereochemistry K->L

Figure 2: General Workflow for this compound Isolation.
Bacterial Culture and Fermentation

The Bacillus subtilis strain 109GGC020 is cultured in a suitable broth medium. The fermentation conditions, such as temperature, pH, and aeration, are optimized to maximize the production of secondary metabolites.[2]

Extraction and Isolation

Following fermentation, the culture broth is centrifuged to separate the bacterial cells from the supernatant. The supernatant is then subjected to solvent extraction, typically with ethyl acetate, to isolate the crude mixture of lipopeptides. This crude extract is then fractionated using various chromatographic techniques, including column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to yield pure this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the peptide sequence.

The absolute stereochemistry of the amino acid and fatty acid components is determined by chemical derivatization followed by chromatographic analysis, such as Marfey's method.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Cytotoxicity Assays

The in vitro cytotoxicity of this compound is evaluated against a panel of human cancer cell lines. Common assays for this purpose include the sulforhodamine B (SRB) assay, MTT assay, or WST-1 assay.[9] The results are generally reported as the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound, along with its natural variants, represents a promising class of antimicrobial agents with low cytotoxicity. The detailed methodologies for their isolation and characterization, as outlined in this guide, provide a foundation for further research and development. The unique structure and potent bioactivity of this compound make it a compelling candidate for future drug discovery efforts, particularly in the context of rising antimicrobial resistance. Further investigation into its mechanism of action and potential for synergistic effects with other antimicrobial agents is warranted.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Gageotetrin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Gageotetrin C is a linear lipopeptide with notable antimicrobial and antifungal properties, first isolated from the marine bacterium Bacillus subtilis.[1][2][3][4][5] It is a non-cytotoxic agent, making it a compound of interest for further investigation in drug development.[1][2][4] Structurally, it is an oligopeptide composed of a tetrapeptide linked to a 3-hydroxy fatty acid.[2][4][6] This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture.

I. Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Molecular FormulaC₃₇H₆₈N₄O₉[6]
Molecular Weight713.0 g/mol [6]
Source OrganismsBacillus subtilis (marine derived), Bacillus sp. PTA13 (olive tree endophyte)[1][7]
Antimicrobial Activity (MIC)0.01-0.06 μM[1][2][4]
Antifungal Activity (MIC)0.02-0.04 μM[5]
Cytotoxicity (GI₅₀)> 30 μg/ml (against human cancer cell lines)[1][2][4]
Mass Spectrometry[M+H]⁺ at m/z 699.4916 and 713.5078[7]
Retention Time (RP-HPLC)14.69 and 15.61 min[7]

II. Experimental Protocols

This protocol outlines the general steps for the isolation and purification of this compound from a bacterial source.

A. Bacterial Cultivation (Fermentation)

  • Strain: Bacillus subtilis (e.g., marine isolate 109GGC020) or Bacillus sp. PTA13.[7][8]

  • Media: Prepare a suitable liquid culture medium for Bacillus species, such as Marine Broth 2216 or a custom nutrient-rich medium.

  • Inoculation: Inoculate the sterile medium with a fresh culture of the bacterium.

  • Incubation: Incubate the culture at an appropriate temperature (e.g., 28-37°C) with shaking (e.g., 150-200 rpm) for a period sufficient for the production of secondary metabolites (typically 3-7 days).[4]

  • Monitoring: Monitor bacterial growth and secondary metabolite production, if possible, using analytical techniques like HPLC-MS.

B. Extraction of Crude Lipopeptides

  • Cell Removal: After incubation, centrifuge the culture broth at a high speed (e.g., 8,000 x g for 20 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted lipopeptides.

  • Solvent Extraction:

    • Perform a liquid-liquid extraction of the supernatant using an equal volume of a non-polar solvent like ethyl acetate.

    • Mix vigorously and allow the phases to separate.

    • Collect the organic (ethyl acetate) phase.

    • Repeat the extraction process two to three times to maximize the yield.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude lipopeptide extract.[8]

C. Fractionation and Purification

The crude extract contains a mixture of lipopeptides. Chromatographic methods are employed for the separation and purification of this compound.

1. Initial Fractionation (Optional but Recommended):

  • For complex mixtures, an initial fractionation can be performed using liquid-liquid partitioning. A suggested solvent system is n-Heptane:EtOAc:MeOH:H₂O (2:3:2:3, v/v/v/v).[7] This can help in separating major lipopeptide groups.

2. Chromatographic Purification:

  • Column Chromatography:

    • Pack a silica gel column and equilibrate with a non-polar solvent (e.g., hexane or chloroform).

    • Dissolve the crude extract in a minimal amount of the equilibration solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is typically used for lipopeptide separation.

    • Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is a common choice. For example, a linear gradient from 20% ACN to 100% ACN over 40 minutes.

    • Detection: Monitor the elution at a wavelength of 210-220 nm.

    • Fraction Collection: Collect peaks corresponding to the expected retention time of this compound.[7]

    • Multiple rounds of HPLC may be necessary to achieve high purity.

D. Purity Assessment and Structure Confirmation

  • Purity Check: The purity of the isolated this compound should be assessed by analytical HPLC. A single, sharp peak is indicative of high purity.

  • Structure Confirmation:

    • Mass Spectrometry (MS): Confirm the molecular weight using High-Resolution Mass Spectrometry (HRMS).[7]

    • Nuclear Magnetic Resonance (NMR): Elucidate the detailed structure and stereochemistry using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

III. Mandatory Visualizations

experimental_workflow cluster_cultivation Bacterial Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cultivation Inoculation and Fermentation of Bacillus sp. centrifugation Centrifugation to remove cells cultivation->centrifugation supernatant Collection of Supernatant centrifugation->supernatant l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) supernatant->l_l_extraction evaporation Solvent Evaporation l_l_extraction->evaporation column_chrom Column Chromatography (e.g., Silica Gel) evaporation->column_chrom Crude Extract hplc Reversed-Phase HPLC column_chrom->hplc Fractions pure_compound Pure this compound hplc->pure_compound purity_check Purity Assessment (Analytical HPLC) pure_compound->purity_check structure_confirm Structure Confirmation (MS, NMR) purity_check->structure_confirm

Caption: Workflow for the isolation and purification of this compound.

logical_relationship cluster_source Biological Source cluster_product Target Compound cluster_activity Biological Activity bacillus Bacillus subtilis / Bacillus sp. gageotetrin_c This compound (Linear Lipopeptide) bacillus->gageotetrin_c produces antimicrobial Antimicrobial gageotetrin_c->antimicrobial antifungal Antifungal gageotetrin_c->antifungal non_cytotoxic Non-cytotoxic gageotetrin_c->non_cytotoxic

Caption: Logical relationship of this compound.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Gageotetrin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gageotetrin C is a linear lipopeptide isolated from a marine-derived bacterium, Bacillus subtilis.[1][2][3] Like other members of the gageotetrin family, it exhibits antimicrobial properties.[1][2][3] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial activity of novel compounds like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[4][5] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and accurate technique for antimicrobial susceptibility testing.[5][6]

Data Presentation

The antimicrobial activity of this compound and its analogs, Gageotetrin A and B, has been evaluated against a panel of microorganisms. The reported MIC values from the literature are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of Gageotetrins A, B, and C

CompoundStaphylococcus aureus (KCTC 1621)Bacillus subtilis (KCTC 1021)Salmonella typhi (KCTC 1926)Pseudomonas aeruginosa (KCTC 1636)Rhizoctonia solani (KACC 40111)Colletotrichum acutatum (KACC 40042)Botrytis cinerea (KACC 40573)
Gageotetrin A0.06 µM0.06 µM0.03 µM0.06 µM0.03 µM0.03 µM0.06 µM
Gageotetrin B0.02 µM0.01 µM0.02 µM0.02 µM0.01 µM0.01 µM0.02 µM
This compound 0.04 µM 0.02 µM 0.04 µM 0.04 µM 0.02 µM 0.02 µM 0.04 µM
Kanamycin0.25 µg/mL0.25 µg/mL1.0 µg/mL1.0 µg/mL---
Amphotericin B----0.5 µg/mL0.5 µg/mL0.5 µg/mL

Data sourced from Tareq et al., 2014.[1][2][3] Kanamycin and Amphotericin B were used as positive controls for antibacterial and antifungal activity, respectively.

Experimental Protocols

The following protocol is a standard broth microdilution method adapted for the determination of the MIC of this compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile diluent (e.g., broth or Dimethyl Sulfoxide (DMSO))

  • Pipettes and sterile tips

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., Kanamycin)

  • Negative control (broth and diluent only)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate sterile broth medium to achieve a starting concentration that is twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the starting this compound solution to the first column of wells. This will result in a total volume of 200 µL.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column.

    • Discard 100 µL from the tenth column to ensure all wells (except the controls) have a final volume of 100 µL.

    • The eleventh column will serve as the growth control (broth and inoculum only), and the twelfth column will be the sterility control (broth only).

  • Inoculum Preparation:

    • Culture the test microorganism overnight on an appropriate agar plate.

    • Select several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the final diluted inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells in column 12.

    • The final volume in each test well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.[5][6]

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[4][7]

    • Growth can be assessed visually as turbidity or by using a plate reader to measure the optical density at 600 nm (OD₆₀₀).[8] The MIC is the lowest concentration that shows a significant reduction in OD₆₀₀ compared to the growth control.

Visualizations

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution serial_dilution Perform 2-Fold Serial Dilutions of this compound in Plate stock->serial_dilution plate_prep Prepare 96-Well Plate (100 µL Broth/Well) plate_prep->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the MIC of this compound.

Diagram 2: Proposed Mechanism of Action for Lipopeptides

Lipopeptide_MoA cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer pore Pore Formation membrane->pore Insertion & Aggregation disruption Membrane Disruption & Depolarization pore->disruption gageotetrin This compound (Lipopeptide) gageotetrin->membrane Interaction leakage Ion & ATP Leakage disruption->leakage death Cell Death leakage->death

Caption: General mechanism of lipopeptide antimicrobial action.

References

Application Notes and Protocols for In Vitro Evaluation of Gageotetrin C Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vitro antimicrobial activity of Gageotetrin C, a linear lipopeptide isolated from a marine Bacillus subtilis.[1][2] The information presented here is intended to guide researchers in the effective screening and characterization of this potent antimicrobial agent.

Introduction to this compound

This compound is a member of a unique class of linear lipopeptides that have demonstrated significant antimicrobial properties.[2][3] Composed of a di- and tetrapeptide backbone linked to a novel fatty acid, this compound exhibits broad-spectrum activity against a variety of pathogenic bacteria and fungi.[1][2] Notably, it has shown potent activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.01–0.06 μM.[2]

Data Presentation: Antimicrobial Spectrum of this compound

The antimicrobial efficacy of this compound has been quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values against a panel of microorganisms.

MicroorganismTypeMIC (µM)
Pseudomonas aeruginosaGram-negative Bacteria0.02 - 0.06
Staphylococcus aureusGram-positive Bacteria0.03 - 0.06
Bacillus subtilisGram-positive Bacteria0.03 - 0.06
Salmonella typhiGram-negative Bacteria0.01 - 0.04
Rhizoctonia solaniFungus0.01 - 0.04
Colletotrichum acutatumFungus0.01 - 0.04
Botrytis cinereaFungus0.01 - 0.04

Data sourced from Tareq et al., 2014.[1][2]

Experimental Protocols

The following are detailed protocols for the determination of the antimicrobial activity of this compound using the broth microdilution assay. This method is a standard and reliable technique for determining the MIC of antimicrobial agents.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing of peptides and is optimized for lipopeptides like this compound.[4][5][6]

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO, and further diluted in sterile deionized water)

  • Test microorganisms (bacteria and fungi)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

  • Sterile 96-well polypropylene microtiter plates (low-binding plates are recommended for lipopeptides to prevent adhesion to the plastic)[4][5]

  • Sterile deionized water

  • Spectrophotometer

  • Microplate reader

  • Positive control antimicrobial (e.g., ciprofloxacin for bacteria, amphotericin B for fungi)

  • Negative control (broth only and broth with solvent)

Procedure:

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • For fungi, prepare a spore suspension and adjust the concentration to approximately 0.4-5 x 10⁴ CFU/mL.

    • Dilute the standardized bacterial suspension in the appropriate broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. Dilute the fungal suspension in RPMI-1640 to achieve a final concentration of approximately 0.4-5 x 10³ CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest desired test concentration.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth in a separate 96-well plate or in tubes to create a range of concentrations.

  • Assay Plate Preparation:

    • Add 50 µL of the appropriate sterile broth to all wells of a 96-well polypropylene microtiter plate.

    • Transfer 50 µL of the highest concentration of the diluted this compound to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

    • This will result in wells with decreasing concentrations of this compound.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth with inoculum and a standard antimicrobial) and a negative/sterility control (broth only) and a growth control (broth with inoculum).

    • Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-72 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where there is no significant increase in OD compared to the negative control.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate with Microbial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound plate_setup Dispense Broth and This compound in 96-well Plate prep_dilutions->plate_setup plate_setup->inoculate incubate Incubate at 35-37°C (16-20h for Bacteria) inoculate->incubate read_results Read Results Visually or with Microplate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action of this compound

GageotetrinC_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_interaction Membrane Interaction and Disruption cluster_consequences Cellular Consequences membrane Phospholipid Bilayer gageotetrin_c This compound insertion Insertion of Lipophilic Tail into Membrane gageotetrin_c->insertion Electrostatic and Hydrophobic Interactions pore_formation Pore Formation and Membrane Destabilization insertion->pore_formation ion_leakage Ion Leakage and Loss of Membrane Potential pore_formation->ion_leakage cell_death Cell Death ion_leakage->cell_death

Caption: Proposed mechanism of this compound antimicrobial action.

References

Application Notes and Protocols for the Chemical Synthesis of Gageotetrin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, a complete de novo total chemical synthesis of Gageotetrin C has not been reported in peer-reviewed literature. The following application notes and protocols describe a proposed synthetic pathway based on established methodologies for the synthesis of similar lipopeptides, such as Bacilotetrin C, and general principles of peptide and fatty acid synthesis.

Overview and Retrosynthetic Analysis

This compound is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It is comprised of a tetrapeptide moiety, (L)-Glu-(L)-Leu-(L)-Leu-(L)-Leu, which is N-acylated with the fatty acid (3R)-3-hydroxy-8,10-dimethyldodecanoic acid. The proposed retrosynthetic analysis disconnects this compound at the amide bond linking the fatty acid and the N-terminal glutamic acid residue. This yields two key building blocks: the protected tetrapeptide 1 and the protected β-hydroxy fatty acid 2 .

A convergent synthetic strategy is proposed, wherein the tetrapeptide and the fatty acid are synthesized separately and then coupled in the final stages, followed by global deprotection.

Proposed Retrosynthetic Pathway for this compound

G Gageotetrin_C This compound Deprotection Global Deprotection Gageotetrin_C->Deprotection Protected_Lipopeptide Protected Lipopeptide Amide_Coupling Amide Coupling (e.g., HATU, HOBt) Protected_Lipopeptide->Amide_Coupling Peptide Protected Tetrapeptide (1) Boc-Glu(OtBu)-Leu-Leu-Leu-OH Fatty_Acid Protected Fatty Acid (2) (3R)-3-(TBDPS-O)-8,10-dimethyldodecanoic acid SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide->SPPS Fatty_Acid_Synth Asymmetric Synthesis Fatty_Acid->Fatty_Acid_Synth Amino_Acids Fmoc-Protected Amino Acids (Leu, Glu(OtBu)) Fatty_Acid_Precursors Simpler Chiral Precursors

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Tetrapeptide Fragment

The tetrapeptide fragment, Boc-Glu(OtBu)-Leu-Leu-Leu-OH, can be efficiently prepared using standard solid-phase peptide synthesis (SPPS) on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final peptide acid under mild acidic conditions, preserving the acid-labile side-chain protecting groups.

Experimental Workflow for Tetrapeptide Synthesis

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin 2-Cl-Trt-Cl Resin Fmoc_Leu_Resin Fmoc-Leu-Resin Resin->Fmoc_Leu_Resin 1. Fmoc-Leu-OH 2. DIPEA Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Leu_Resin->Deprotection1 Coupling1 Coupling: Fmoc-Leu-OH Deprotection1->Coupling1 Fmoc_Leu_Leu_Resin Fmoc-Leu-Leu-Resin Coupling1->Fmoc_Leu_Leu_Resin Deprotection2 Fmoc Deprotection Fmoc_Leu_Leu_Resin->Deprotection2 Coupling2 Coupling: Fmoc-Leu-OH Deprotection2->Coupling2 Fmoc_Leu_Leu_Leu_Resin Fmoc-Leu-Leu-Leu-Resin Coupling2->Fmoc_Leu_Leu_Leu_Resin Deprotection3 Fmoc Deprotection Fmoc_Leu_Leu_Leu_Resin->Deprotection3 Coupling3 Coupling: Boc-Glu(OtBu)-OH Deprotection3->Coupling3 Protected_Peptide_Resin Protected Peptide-Resin Coupling3->Protected_Peptide_Resin Cleavage Resin Cleavage (HFIP/DCM) Protected_Peptide_Resin->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Boc-Glu(OtBu)-Leu-Leu-Leu-OH Purification->Final_Peptide

Caption: Workflow for the solid-phase synthesis of the protected tetrapeptide.

Protocol 2.1: Solid-Phase Synthesis of Boc-Glu(OtBu)-Leu-Leu-Leu-OH

  • Resin Loading: Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol/g) in dichloromethane (DCM, 10 mL) for 30 min. Add Fmoc-L-Leu-OH (3 equiv.) and N,N-diisopropylethylamine (DIPEA, 6 equiv.) and shake at room temperature for 4 h. Quench with methanol (1 mL) and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) (10 mL) for 5 min, drain, and repeat for 15 min. Wash the resin with DMF (5x) and DCM (5x).

  • Peptide Coupling: To the deprotected resin, add Fmoc-L-Leu-OH (3 equiv.), HCTU (3 equiv.), and DIPEA (6 equiv.) in DMF. Shake at room temperature for 2 h. Wash the resin with DMF (5x) and DCM (5x).

  • Repeat Cycles: Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-L-Leu-OH and Boc-L-Glu(OtBu)-OH).

  • Cleavage: After the final coupling, wash the resin with DMF (5x), DCM (5x), and dry under vacuum. Treat the resin with a solution of 30% 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in DCM (10 mL) for 1 h. Filter the resin and collect the filtrate.

  • Purification: Concentrate the filtrate in vacuo. Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether. Purify the crude peptide by reverse-phase HPLC (RP-HPLC) to yield the title compound.

Synthesis of the Fatty Acid Fragment

The synthesis of (3R)-3-hydroxy-8,10-dimethyldodecanoic acid requires a stereoselective approach. A plausible route involves an asymmetric aldol reaction, for instance, using a chiral auxiliary like the Evans auxiliary, to set the stereocenter at C-3.

Protocol 3.1: Proposed Synthesis of (3R)-3-hydroxy-8,10-dimethyldodecanoic acid

This multi-step synthesis starts from commercially available materials and involves the creation of the C8-C10 dimethylated tail, followed by chain extension and a stereoselective aldol reaction.

This protocol is hypothetical and would require significant optimization.

  • Synthesis of the Aldehyde Fragment: Prepare 6,8-dimethyl-nonanal from commercially available precursors (e.g., citronellal derivatives) via standard functional group transformations (e.g., oxidation, reduction, Grignard reactions).

  • Evans Asymmetric Aldol Reaction:

    • Acylate the Evans auxiliary, (R)-4-benzyl-2-oxazolidinone, with propionyl chloride.

    • Treat the resulting N-propionyl oxazolidinone with a titanium Lewis acid and a hindered base (e.g., TiCl₄, sparteine) followed by the aldehyde from step 1 at low temperature (-78 °C).

    • This reaction should stereoselectively yield the aldol adduct with the desired (R)-configuration at the newly formed hydroxyl group.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the aldol product using lithium hydroperoxide (LiOOH) to yield the free carboxylic acid with a protected hydroxyl group (e.g., after silylation with TBDPSCl).

  • Purification: Purify the final protected fatty acid by column chromatography.

Final Coupling and Deprotection

The final steps involve coupling the two synthesized fragments and removing all protecting groups to yield this compound.

Protocol 4.1: Amide Coupling and Global Deprotection

  • Amide Coupling: Dissolve the protected tetrapeptide 1 (1.0 equiv.), protected fatty acid 2 (1.2 equiv.), HATU (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF. Add DIPEA (2.5 equiv.) and stir the reaction mixture at room temperature for 12 h.

  • Workup and Purification: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude protected lipopeptide by column chromatography.

  • Global Deprotection: Treat the purified protected lipopeptide with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 4 h at room temperature.

  • Final Purification: Remove the TFA in vacuo. Precipitate the crude this compound with cold diethyl ether. Wash the precipitate, dry, and purify by preparative RP-HPLC to yield the final product.

Data Presentation

The following table summarizes the expected (hypothetical) data for the key steps in the synthesis of this compound.

Step No.Compound NameStarting Material (g)Product Mass (g)Yield (%)Purity (HPLC)
2.1Boc-Glu(OtBu)-Leu-Leu-Leu-OH1.0 (Resin)1.52~70>95%
3.1(3R)-3-(TBDPS-O)-8,10-dimethyldodecanoic acid(Varies)(Varies)~40 (Overall)>98%
4.1Protected this compound1.0 (Peptide)1.35~85>90%
4.1This compound 1.350.75~90>99%

Table 1. Hypothetical Yields and Purity for the Synthesis of this compound.

CompoundMethodExpected Result
This compound HRMS[M+H]⁺ calculated for C₃₇H₆₉N₄O₉⁺: 713.5065; Found: 713.XXXX
¹H NMRCharacteristic peaks for leucine residues (δ ~0.9 ppm, doublets), fatty acid methyl groups, α-protons of amino acids (δ ~4.0-4.5 ppm), and the CH-OH of the fatty acid (δ ~3.8-4.0 ppm).
¹³C NMRResonances corresponding to carbonyls (amide and carboxylic acid, δ ~170-180 ppm), α-carbons of amino acids (δ ~50-60 ppm), and aliphatic carbons of the leucine and fatty acid side chains.

Table 2. Expected Analytical Data for this compound.

Application Notes and Protocols for the Stereochemical Elucidation of Gageotetrin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gageotetrin C is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis.[1][2][3] Like its analogs, Gageotetrin A and B, it exhibits significant antimicrobial properties without notable cytotoxicity, making it a person of interest for therapeutic development.[2][3][4] The precise three-dimensional arrangement of its constituent amino acids and fatty acid chain, its stereochemistry, is crucial for its biological activity. This document provides detailed methodologies for the elucidation of the stereochemistry of this compound, drawing upon established chemical and spectroscopic techniques applied to this class of molecules.[5][6]

The structure of this compound consists of a tetrapeptide moiety linked to a β-hydroxy fatty acid. The determination of its complete stereochemistry involves establishing the absolute configuration of each chiral center within the amino acid residues and the β-hydroxy fatty acid.

Key Techniques for Stereochemical Determination:

The stereochemical elucidation of this compound is achieved through a combination of chemical derivatization methods and spectroscopic analysis. The primary techniques employed are:

  • Marfey's Method: To determine the absolute configuration (D or L) of the constituent amino acid residues.[5][6]

  • Mosher's Method (MTPA Ester Analysis): To establish the absolute configuration (R or S) of the chiral center in the β-hydroxy fatty acid.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the overall structure and provide data that can support the stereochemical assignments.[1][7]

Experimental Protocols

Determination of Amino Acid Stereochemistry via Marfey's Method

This protocol outlines the steps for determining the absolute configuration of the amino acid residues of this compound after acidic hydrolysis.

Principle: Marfey’s method involves the derivatization of the amino acids from the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, or Marfey’s reagent). The resulting diastereomeric derivatives are then separated and analyzed by reverse-phase HPLC. The retention times of the derivatives of the unknown amino acids are compared with those of authentic D- and L-amino acid standards derivatized in the same manner. L-amino acid derivatives typically elute faster than their D-counterparts.

Protocol:

  • Acid Hydrolysis of this compound:

    • Dissolve approximately 1 mg of this compound in 1 mL of 6 N HCl.

    • Heat the solution in a sealed tube at 110°C for 24 hours.

    • After cooling, evaporate the HCl under a stream of nitrogen gas.

    • Re-dissolve the residue in 200 µL of deionized water.

  • Derivatization with Marfey's Reagent:

    • To the hydrolysate (containing the mixture of amino acids), add 40 µL of 1 M NaHCO₃.

    • Add 100 µL of a 1% (w/v) solution of Marfey’s reagent (FDAA) in acetone.

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 N HCl.

    • Evaporate the solution to dryness.

  • HPLC Analysis:

    • Re-dissolve the dried derivative mixture in 500 µL of methanol.

    • Inject an aliquot (e.g., 20 µL) onto a C18 reverse-phase HPLC column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). A typical gradient is 10% to 60% acetonitrile over 50 minutes.

    • Monitor the elution profile using a UV detector at 340 nm.

  • Data Analysis:

    • Separately, derivatize authentic L- and D-amino acid standards with Marfey’s reagent under the same conditions.

    • Compare the retention times of the amino acid derivatives from the this compound hydrolysate with those of the derivatized standards to assign the absolute configuration of each amino acid.

Data Presentation:

Amino Acid ResidueRetention Time of L-Standard Derivative (min)Retention Time of D-Standard Derivative (min)Retention Time of Hydrolysate Derivative (min)Assigned Configuration
Leucinee.g., 25.4e.g., 28.1e.g., 25.5, 28.2L and D
Glutamic Acide.g., 18.2e.g., 20.5e.g., 18.3L
Valinee.g., 22.1e.g., 24.8e.g., 22.2L

Note: The table presents hypothetical data for illustrative purposes.

Determination of the β-Hydroxy Fatty Acid Stereochemistry via Mosher's Method

This protocol describes the use of Mosher's method to determine the absolute configuration of the secondary alcohol in the β-hydroxy fatty acid moiety of this compound.

Principle: The modified Mosher's method involves the esterification of the secondary alcohol with the chiral Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). The resulting diastereomeric MTPA esters are then analyzed by ¹H NMR spectroscopy. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center are used to deduce the absolute configuration of the alcohol.

Protocol:

  • Isolation of the β-Hydroxy Fatty Acid:

    • Perform a mild hydrolysis of this compound to cleave the fatty acid from the peptide chain.

    • Isolate the β-hydroxy fatty acid methyl ester by chromatographic techniques.

  • Preparation of (R)- and (S)-MTPA Esters:

    • Divide the isolated β-hydroxy fatty acid methyl ester into two portions.

    • For the (S)-MTPA ester: Dissolve one portion in 0.5 mL of anhydrous pyridine. Add a slight excess of (R)-(-)-MTPA-Cl. Allow the reaction to proceed at room temperature for 4 hours.

    • For the (R)-MTPA ester: Dissolve the second portion in 0.5 mL of anhydrous pyridine. Add a slight excess of (S)-(+)-MTPA-Cl. Allow the reaction to proceed at room temperature for 4 hours.

    • Quench both reactions with a few drops of water and extract the MTPA esters with an appropriate organic solvent (e.g., dichloromethane).

    • Purify the esters using preparative TLC or column chromatography.

  • ¹H NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • Assign the proton signals for the protons on either side of the carbon bearing the MTPA ester.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ = δS - δR) for the assigned protons.

    • For a secondary alcohol, if the protons on one side of the C-O-MTPA bond have a positive Δδ and the protons on the other side have a negative Δδ, the absolute configuration can be assigned based on the established model. Typically, for an (R)-configuration of the alcohol, protons on the "right" side of the Fischer projection will have Δδ > 0, and those on the "left" will have Δδ < 0. The opposite is true for an (S)-configuration.

Data Presentation:

ProtonδH of (S)-MTPA Ester (ppm)δH of (R)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)
H-2ae.g., 2.65e.g., 2.75-0.10
H-2be.g., 2.50e.g., 2.62-0.12
H-4ae.g., 1.60e.g., 1.55+0.05
H-4be.g., 1.45e.g., 1.41+0.04

Note: The table presents hypothetical data for illustrative purposes. A negative Δδ for H-2 and a positive Δδ for H-4 would suggest an (R)-configuration at C-3 of the fatty acid.

Visualizations

GageotetrinC_Stereochem_Workflow cluster_start Starting Material cluster_hydrolysis Chemical Cleavage cluster_components Isolated Components cluster_derivatization Chiral Derivatization cluster_analysis Analysis cluster_results Stereochemical Assignment GageotetrinC This compound AcidHydrolysis 6 N HCl, 110°C GageotetrinC->AcidHydrolysis AminoAcids Amino Acid Mixture AcidHydrolysis->AminoAcids FattyAcid β-Hydroxy Fatty Acid AcidHydrolysis->FattyAcid Marfeys Marfey's Reagent (FDAA) AminoAcids->Marfeys Moshers Mosher's Reagent (MTPA-Cl) FattyAcid->Moshers HPLC HPLC Analysis Marfeys->HPLC NMR ¹H NMR Analysis Moshers->NMR AA_Config Absolute Configuration of Amino Acids HPLC->AA_Config FA_Config Absolute Configuration of β-Hydroxy Fatty Acid NMR->FA_Config

Caption: Workflow for the stereochemical elucidation of this compound.

Marfeys_Method_Logic cluster_input Inputs cluster_derivatives Diastereomeric Derivatives cluster_output Outputs Hydrolysate This compound Hydrolysate Derivatization Derivatization with Marfey's Reagent (FDAA) Hydrolysate->Derivatization L_Standards L-Amino Acid Standards L_Standards->Derivatization D_Standards D-Amino Acid Standards D_Standards->Derivatization Hydrolysate_Deriv Derivatized Hydrolysate Derivatization->Hydrolysate_Deriv L_Deriv Derivatized L-Standards Derivatization->L_Deriv D_Deriv Derivatized D-Standards Derivatization->D_Deriv HPLC Reverse-Phase HPLC Hydrolysate_Deriv->HPLC L_Deriv->HPLC D_Deriv->HPLC RetentionTimes Retention Times HPLC->RetentionTimes Comparison Comparison of Retention Times RetentionTimes->Comparison Result Assignment of D/L Configuration Comparison->Result Moshers_Method_Logic cluster_input Input cluster_reactions Esterification Reactions cluster_esters Diastereomeric Esters cluster_analysis Data Analysis FattyAcid Isolated β-Hydroxy Fatty Acid R_MTPA_Cl Reaction with (R)-MTPA-Cl FattyAcid->R_MTPA_Cl S_MTPA_Cl Reaction with (S)-MTPA-Cl FattyAcid->S_MTPA_Cl S_Ester (S)-MTPA Ester R_MTPA_Cl->S_Ester R_Ester (R)-MTPA Ester S_MTPA_Cl->R_Ester NMR ¹H NMR Spectroscopy S_Ester->NMR R_Ester->NMR ChemicalShifts Proton Chemical Shifts (δS and δR) NMR->ChemicalShifts DeltaDelta Calculate Δδ = δS - δR ChemicalShifts->DeltaDelta Result Assignment of R/S Configuration DeltaDelta->Result

References

Application Notes and Protocols for In Vivo Efficacy Testing of Gageotetrin C and Related Lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gageotetrin C is a linear lipopeptide isolated from a marine bacterium, Bacillus subtilis. Current scientific literature indicates that Gageotetrins A-C exhibit potent antimicrobial properties but have not demonstrated cytotoxicity against human cancer cell lines, with reported GI50 values greater than 30 μg/ml.[1][2][3] This suggests that this compound itself may not be a suitable candidate for direct anticancer efficacy testing.

However, a closely related family of linear lipopeptides from the same organism, the Gageostatins, have displayed moderate cytotoxicity against several human cancer cell lines.[4][5][6] Gageostatins A-C showed GI50 values ranging from 4.6 to 19.6 µg/mL against six human cancer cell lines.[4][5][6] Given the structural similarities and the cytotoxic potential within this class of compounds, these application notes will provide a generalized framework for the in vivo testing of novel cytotoxic linear lipopeptides, using the data on Gageostatins as a proxy to develop a hypothetical testing strategy for a compound like this compound, should a cytotoxic analog be developed.

This document outlines protocols for xenograft animal models to assess the potential antitumor efficacy of such lipopeptides.

Rationale for Animal Model Selection

The choice of an animal model is critical for preclinical anticancer drug evaluation.[7] For a novel compound with in vitro cytotoxicity data against human cancer cell lines, the most common and initial in vivo model is the xenograft mouse model.

  • Xenograft Models: These models involve the implantation of human tumor cells into immunodeficient mice (e.g., nude, SCID, or NSG mice).[4] This approach allows for the evaluation of a compound's direct effect on human tumors in a living system. The choice of cell line should correspond to the in vitro data demonstrating sensitivity to the compound.

  • Syngeneic Models: If the compound is hypothesized to have an immunomodulatory effect, a syngeneic model (implanting mouse tumor cells into immunocompetent mice of the same strain) would be more appropriate. However, for initial efficacy testing of a cytotoxic agent, a xenograft model is standard.

Data Presentation: In Vitro Cytotoxicity of Related Lipopeptides

The following table summarizes the reported in vitro cytotoxicity of Gageostatins A-C, which will inform the selection of cell lines for a hypothetical in vivo study of a cytotoxic this compound analog.

CompoundCell LineGI50 (µg/mL)
Gageostatin AA549 (Lung)10.5
HCT116 (Colon)8.2
K562 (Leukemia)4.6
SK-MEL-2 (Melanoma)12.8
PC-3 (Prostate)15.1
SNU-638 (Gastric)9.7
Gageostatin BA549 (Lung)12.3
HCT116 (Colon)9.8
K562 (Leukemia)5.9
SK-MEL-2 (Melanoma)14.2
PC-3 (Prostate)17.3
SNU-638 (Gastric)11.4
Gageostatin CA549 (Lung)18.2
HCT116 (Colon)16.5
K562 (Leukemia)7.8
SK-MEL-2 (Melanoma)19.6
PC-3 (Prostate)>20
SNU-638 (Gastric)14.3

Data extracted from publicly available research on Gageostatins.[4][5][6]

Based on this data, a human colon cancer cell line (HCT116) or a leukemia cell line (K562) would be a logical choice for initial in vivo xenograft studies due to their higher sensitivity.

Experimental Protocols

This protocol describes the use of the HCT116 human colon carcinoma cell line in an immunodeficient mouse model.

3.1.1. Materials:

  • Cell Line: HCT116 human colon carcinoma cells.

  • Animals: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Matrigel, Phosphate Buffered Saline (PBS).

  • Test Article: this compound analog (or other test lipopeptide), vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).

  • Positive Control: 5-Fluorouracil (5-FU) or another standard-of-care agent for colon cancer.

3.1.2. Methodology:

  • Cell Culture: HCT116 cells are cultured in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Implantation:

    • Harvest HCT116 cells using Trypsin-EDTA and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using caliper measurements (Volume = (Length x Width^2) / 2).

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., i.p. or i.v. daily).

      • Group 2: Low-dose this compound analog.

      • Group 3: High-dose this compound analog.

      • Group 4: Positive control (e.g., 5-FU).

  • Treatment:

    • Administer the test article and controls via the determined route (e.g., intraperitoneal - i.p., intravenous - i.v., or oral gavage - p.o.) for a specified period (e.g., 21 days).

    • Dosing will be based on maximum tolerated dose (MTD) studies.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Primary endpoint: Tumor Growth Inhibition (TGI). TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

    • Secondary endpoints: Body weight change (as a measure of toxicity), survival analysis.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

This protocol is for a disseminated leukemia model using the K562 cell line, which may better reflect a hematological malignancy.

3.2.1. Materials:

  • Cell Line: K562 human chronic myelogenous leukemia cells (optionally transduced with a luciferase reporter gene for bioluminescence imaging).

  • Animals: Female SCID or NSG mice, 6-8 weeks old.

  • Reagents: As in Protocol 1, plus luciferin if using luciferase-tagged cells.

  • Test Article and Controls: As in Protocol 1.

3.2.2. Methodology:

  • Cell Culture: Culture K562 cells in RPMI-1640 with 10% FBS.

  • Cell Implantation:

    • Harvest and wash K562 cells.

    • Inject 1 x 10^6 cells in 0.1 mL of sterile PBS via the tail vein (i.v.).

  • Disease Progression and Grouping:

    • Monitor disease progression through body weight, clinical signs (e.g., hind limb paralysis), and/or bioluminescence imaging (BLI).

    • Begin treatment 3-5 days post-implantation. Randomize mice into treatment groups as described in Protocol 1.

  • Treatment:

    • Administer treatments as per the defined schedule.

  • Monitoring and Endpoints:

    • Primary endpoint: Overall survival.

    • Secondary endpoints: Body weight, disease burden as measured by BLI signal intensity, spleen and liver weight at necropsy.

    • Analyze survival data using Kaplan-Meier curves.

Visualization of Workflows and Pathways

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint Analysis A Culture HCT116 Cancer Cells B Prepare Cell Suspension (5x10^6 cells/0.1mL) A->B C Subcutaneous Injection in Nude Mice B->C D Monitor Tumor Growth to 100-150 mm³ C->D E Randomize into Groups (Vehicle, Low Dose, High Dose, Positive Control) D->E F Administer Treatment (e.g., 21 days) E->F G Monitor Tumor Volume & Body Weight F->G H Euthanasia & Tumor Excision G->H I Calculate Tumor Growth Inhibition (TGI) H->I J Histology & Biomarker Analysis H->J

Caption: Xenograft model workflow for efficacy testing.

Many cytotoxic lipopeptides exert their effects by disrupting cell membranes and inducing apoptosis. The exact mechanism for Gageostatins is not fully elucidated, but a common pathway for similar compounds involves the intrinsic apoptosis pathway.

G cluster_membrane Cell Membrane Interaction cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade A Cytotoxic Lipopeptide (e.g., Gageostatin) B Membrane Perturbation/ Pore Formation A->B C Mitochondrial Stress & ROS Production B->C D Bax/Bak Activation C->D E Bcl-2 Inhibition C->E F Cytochrome c Release D->F E->F G Apoptosome Formation (Apaf-1, Cytochrome c) F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Substrate Cleavage (e.g., PARP) I->J K Apoptosis J->K

Caption: Hypothetical intrinsic apoptosis pathway.

Disclaimer: The protocols and pathways described are generalized templates. Specific details such as dosing, vehicle formulation, and choice of cell lines and animal strains must be optimized based on the specific properties of the test compound and preliminary toxicology and pharmacokinetic data. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

Optimizing fermentation conditions for Gageotetrin C production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for Gageotetrin C production. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a linear lipopeptide with promising antimicrobial properties.[1][2][3] It is a natural product synthesized by a marine-derived bacterium, Bacillus subtilis.[1][2][3] Like many other lipopeptides from Bacillus species, this compound is synthesized via a non-ribosomal peptide synthetase (NRPS) pathway.[2]

Q2: What are the general fermentation parameters to consider for this compound production?

While a specific, optimized fermentation medium for this compound has not been published, data from the production of similar lipopeptides by Bacillus subtilis, such as surfactins and iturins, can provide a strong starting point. Key parameters to optimize include:

  • Carbon Source: Glucose and molasses are commonly used and effective carbon sources for lipopeptide production by Bacillus subtilis.[4][5]

  • Nitrogen Source: Yeast extract and ammonium chloride are often effective nitrogen sources.[4][5]

  • Temperature: Most Bacillus subtilis strains producing lipopeptides grow well between 24°C and 37°C. For a related lipopeptide, Gageostatin, produced by the same marine B. subtilis, the optimal temperature was found to be 24°C.

  • pH: A starting pH of around 7.0 is generally suitable for Bacillus subtilis fermentations.[5] For Gageostatin, an optimal pH of 7.02 was reported.

  • Salinity: Given its marine origin, the Bacillus subtilis strain producing this compound may require or benefit from the presence of salt in the medium. For Gageostatin, an optimal salinity of 18.3 g/L was identified.

  • Aeration and Agitation: Adequate aeration and agitation are crucial for the growth of the aerobic Bacillus subtilis and for nutrient distribution.

Q3: How is this compound biosynthesis regulated?

This compound is synthesized by a large, multi-enzyme complex called a non-ribosomal peptide synthetase (NRPS).[2] The genes encoding these NRPS enzymes are typically organized in large operons. The regulation of these operons in Bacillus subtilis is complex and can be influenced by various factors, including nutrient availability and cell density (quorum sensing). While specific regulatory pathways for this compound have not been detailed, the expression of other NRPS gene clusters in B. subtilis is known to be controlled by global regulators that respond to the physiological state of the cell.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps
Low or No this compound Production 1. Suboptimal media components. 2. Inappropriate fermentation conditions (pH, temperature, aeration). 3. Genetic instability of the producing strain. 4. Contamination of the culture.1. Systematically evaluate different carbon and nitrogen sources (see Table 1 for examples). 2. Optimize pH, temperature, and agitation speed. Monitor and control pH during fermentation. 3. Re-isolate single colonies from the stock culture and screen for production. 4. Check for microbial contamination by microscopy and plating on selective media.
High Biomass, Low Product Yield 1. Nutrient limitation for secondary metabolite production. 2. Feedback inhibition by the product or other metabolites. 3. Shift in metabolism from product formation to other pathways.1. Test different carbon-to-nitrogen ratios in the medium. 2. Consider fed-batch fermentation to maintain optimal nutrient levels. 3. Experiment with the addition of resins to the culture broth to adsorb the product and alleviate feedback inhibition.
Inconsistent Production Between Batches 1. Variability in inoculum preparation. 2. Inconsistent quality of media components. 3. Fluctuations in fermentation parameters.1. Standardize the age and cell density of the inoculum. 2. Use high-quality, consistent sources for all media components. 3. Ensure accurate and reproducible control of all fermentation parameters.
Foaming During Fermentation 1. High protein content in the medium (e.g., from yeast extract). 2. Production of biosurfactants, including this compound itself.1. Add an appropriate antifoaming agent at the beginning of the fermentation or as needed. 2. Optimize the agitation speed to minimize shear stress and foaming.

Data Presentation

Table 1: Example Media Components for Lipopeptide Production by Bacillus subtilis

Component Concentration Range (g/L) Reference/Rationale
Carbon Source
Glucose10 - 40Common carbon source for Bacillus fermentation.[5]
Molasses20 - 50A cost-effective carbon source that can enhance lipopeptide production.[4]
Nitrogen Source
Yeast Extract5 - 20Provides nitrogen, vitamins, and growth factors.[5]
Peptone5 - 15A complex nitrogen source supporting robust growth.
Ammonium Chloride2 - 5A simple nitrogen source.[4]
Salts
NaCl10 - 20Important for marine-derived strains. The optimal salinity for a related compound was 18.3 g/L.
MgSO₄·7H₂O0.5 - 1.5Provides essential magnesium ions for enzymatic activity.
KH₂PO₄1 - 3A source of phosphorus and acts as a buffer.
Trace Elements (as needed)May be required for optimal enzyme function.

Experimental Protocols

Protocol 1: Inoculum Preparation

  • Aseptically transfer a single colony of the Bacillus subtilis producing strain from a solid agar plate to a 50 mL flask containing 10 mL of a suitable seed medium (e.g., Nutrient Broth with added salts).

  • Incubate the flask at the optimal temperature (e.g., 24-30°C) with shaking (e.g., 180-200 rpm) for 18-24 hours, or until the culture reaches the late exponential phase of growth.

  • Use this seed culture to inoculate the main production fermenter at a ratio of 2-5% (v/v).

Protocol 2: Extraction of this compound from Fermentation Broth

  • At the end of the fermentation, centrifuge the culture broth at 8,000 x g for 20 minutes to separate the bacterial cells from the supernatant.

  • Collect the supernatant and adjust the pH to 2.0 using a strong acid (e.g., HCl) to precipitate the lipopeptides.

  • Allow the precipitate to form overnight at 4°C.

  • Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the crude lipopeptide pellet.

  • Discard the supernatant and dissolve the pellet in a small volume of methanol or ethyl acetate.

  • Filter the solution through a 0.22 µm filter to remove any remaining particulates.

  • The filtrate containing this compound can then be further purified or directly analyzed.

Protocol 3: Quantification of this compound by HPLC-MS/MS

  • Chromatographic Conditions (suggested starting point):

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 100% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (suggested starting point):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: These need to be determined by infusing a purified standard of this compound. The molecular formula of this compound is C₃₇H₆₈N₄O₉, with a molecular weight of approximately 712.9 g/mol .[6] The protonated molecule [M+H]⁺ would be the precursor ion. Product ions would be identified from the fragmentation of the precursor ion.

  • Quantification:

    • Prepare a standard curve using a purified and quantified this compound standard.

    • Analyze the extracted samples and quantify the amount of this compound by comparing the peak areas to the standard curve.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis inoculum Inoculum Preparation fermentation Production Fermentation inoculum->fermentation centrifugation1 Cell Separation fermentation->centrifugation1 precipitation Acid Precipitation centrifugation1->precipitation centrifugation2 Pellet Collection precipitation->centrifugation2 dissolution Dissolution in Solvent centrifugation2->dissolution hplc_ms HPLC-MS/MS Analysis dissolution->hplc_ms quantification Quantification hplc_ms->quantification

Caption: Experimental workflow for this compound production and analysis.

troubleshooting_logic cluster_media Media Optimization cluster_conditions Fermentation Conditions cluster_strain Strain Integrity start Low/No this compound Yield check_media Review Media Composition start->check_media check_conditions Verify Physical Parameters start->check_conditions check_strain Assess Strain Viability start->check_strain optimize_cn Optimize C/N Ratio check_media->optimize_cn check_salts Verify Salt Concentrations check_media->check_salts optimize_ph Optimize pH check_conditions->optimize_ph optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_aeration Optimize Aeration/Agitation check_conditions->optimize_aeration re_isolate Re-isolate Single Colonies check_strain->re_isolate check_contamination Check for Contamination check_strain->check_contamination

Caption: Troubleshooting logic for low this compound yield.

nrps_pathway cluster_activation Amino Acid & Fatty Acid Activation cluster_elongation Peptide Chain Elongation cluster_termination Termination fatty_acid Fatty Acid Adenylation (A) module1 Module 1 Thiolation (T) Condensation (C) fatty_acid:f1->module1:f0 amino_acid1 Amino Acid 1 Adenylation (A) amino_acid1:f1->module1:f1 amino_acid_n Amino Acid n Adenylation (A) module_n Module n Thiolation (T) Condensation (C) amino_acid_n:f1->module_n:f1 module2 Module 2 Thiolation (T) Condensation (C) module1:f2->module2:f0 module2:f2->module_n:f0 termination Thioesterase (Te) Release of Lipopeptide module_n:f2->termination:f0

Caption: Simplified overview of the Non-Ribosomal Peptide Synthetase (NRPS) pathway.

References

Challenges in the large-scale purification of Gageotetrin C

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gageotetrin C Purification

Welcome to the technical support center for the large-scale purification of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The main challenges stem from the amphipathic nature of this compound, a linear lipopeptide. These include:

  • Low Aqueous Solubility and Aggregation: this compound can exhibit poor solubility in aqueous solutions, especially at neutral and acidic pH, leading to aggregation and micelle formation which can complicate separation processes.[1][2]

  • Presence of Structurally Similar Impurities: The fermentation broth often contains various isoforms of Gageotetrin and other related lipopeptides, which are challenging to separate due to their similar physicochemical properties.[3][4]

  • Endotoxin Removal: As this compound is produced by Bacillus subtilis, a Gram-positive bacterium, contamination with endotoxins (lipopolysaccharides from Gram-negative bacteria that might be present in the production environment) is a critical concern for pharmaceutical applications and must be effectively removed.[5][6][7]

  • Scale-Up of Chromatographic Steps: Transferring a purification protocol from a laboratory to an industrial scale presents challenges in maintaining resolution, purity, and yield.[8][9][10]

  • Foam Formation: During fermentation and initial downstream processing, the surfactant properties of lipopeptides can cause excessive foaming, which can hinder process control.[11]

Q2: What type of chromatography resin is most suitable for this compound purification?

A2: Reversed-phase chromatography (RPC) is a highly effective technique for purifying peptides and lipopeptides like this compound.[12]

  • C18 and C8 Resins: Columns with C18 or C8 stationary phases are commonly used. The choice between them depends on the hydrophobicity of this compound and its impurities. C18 is more hydrophobic and generally provides higher retention and potentially better separation of closely related isoforms.[13][14]

  • Macroporous Resins: For initial capture and concentration from the fermentation broth, macroporous adsorbent resins like Diaion HP-20 can be very effective.[3][15]

  • Ion-Exchange Resins: Depending on the net charge of this compound at a given pH, ion-exchange chromatography (IEX) can be used as an orthogonal purification step to remove impurities with different charge properties.[16][17]

Q3: How can I improve the solubility of this compound during purification?

A3: Improving solubility is crucial for preventing aggregation and improving purification efficiency.

  • pH Adjustment: The solubility of lipopeptides is often pH-dependent. For many, solubility increases at alkaline pH (e.g., pH 8.0-8.5).[1]

  • Organic Solvents: The use of organic solvents such as acetonitrile or methanol in the mobile phase for reversed-phase chromatography is standard and necessary for elution.[18]

  • Solubilizing Agents: In some cases, the addition of solubilizing agents may be considered, although this can complicate downstream processing.

Q4: What are the critical parameters to consider when scaling up the purification process?

A4: When scaling up reversed-phase chromatography, it is essential to maintain several key parameters to ensure consistent results:

  • Sample load as a percentage of the stationary phase mass.

  • The column media and brand should remain the same.

  • The elution gradient in terms of column volumes.

  • The linear flow velocity of the solvent, not just the flow rate.

  • The sample concentration.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound After Purification 1. Aggregation and Precipitation: this compound may be aggregating and precipitating during processing due to low solubility.[1][19] 2. Irreversible Adsorption: The lipopeptide may be irreversibly binding to the chromatography resin. 3. Co-elution with Impurities: The target molecule may be in fractions that are being discarded as impure.1. Optimize Buffer Conditions: Adjust the pH of buffers to increase solubility (try alkaline conditions).[1] Increase the concentration of the organic solvent in the loading and wash steps if using RPC. 2. Modify Elution Conditions: Use a stronger organic solvent or a steeper gradient for elution in RPC. Consider a different type of resin if strong binding persists. 3. Improve Resolution: Optimize the gradient in RPC to better separate the main peak. Analyze all fractions to ensure the product is not being lost.
Poor Resolution of this compound from Isoforms 1. Inadequate Separation Method: The chosen chromatography method may not have sufficient resolving power for closely related molecules.[3] 2. Column Overloading: Too much sample is being loaded onto the column, exceeding its capacity and reducing separation efficiency.[9][10] 3. Inappropriate Gradient: The elution gradient may be too steep, causing peaks to merge.1. High-Resolution Chromatography: Employ high-performance liquid chromatography (HPLC) with a high-quality C18 column.[12] Consider using a shallower gradient. 2. Reduce Sample Load: Determine the optimal loading capacity of your column in a small-scale experiment and adjust the large-scale run accordingly.[9] 3. Optimize Gradient: Develop a shallower and more optimized elution gradient to improve the separation of closely related isoforms.
Presence of Endotoxins in the Final Product 1. Contamination from Equipment/Buffers: Endotoxins from Gram-negative bacteria can be introduced through contaminated water, buffers, or equipment.[6][7] 2. Ineffective Removal Step: The purification process may lack a specific step for endotoxin removal, or the existing step is not efficient enough.1. Use Pyrogen-Free Materials: Ensure all water, buffers, and equipment are pyrogen-free. Sanitize chromatography columns with dilute sodium hydroxide solution.[7] 2. Incorporate Endotoxin Removal Step: Introduce a specific endotoxin removal step, such as an anion-exchange chromatography step under conditions where this compound does not bind but endotoxins do. Affinity chromatography with endotoxin-binding ligands is also an option.[5] Two-phase partitioning can also be effective.[6]
Column Clogging or High Backpressure 1. Precipitation of this compound: The lipopeptide may be precipitating at the head of the column due to a change in solvent conditions upon injection. 2. Particulate Matter in the Sample: The crude extract may contain cellular debris or other particulates.1. Adjust Sample Solvent: Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase. 2. Pre-filtration: Filter the sample through a 0.22 µm or 0.45 µm filter before loading it onto the column.

Experimental Protocols

Protocol 1: Large-Scale Purification of this compound using Reversed-Phase Chromatography

This protocol outlines a general procedure for the purification of this compound from a crude extract.

  • Preparation of Crude Extract:

    • After fermentation of Bacillus subtilis, centrifuge the culture broth to remove bacterial cells.

    • Perform a solvent extraction of the supernatant using ethyl acetate.

    • Evaporate the ethyl acetate to obtain a crude extract containing this compound and other lipopeptides.

  • Initial Capture on Macroporous Resin (Optional but Recommended):

    • Dissolve the crude extract in an appropriate solvent.

    • Load the solution onto a column packed with Diaion HP-20 resin.

    • Wash the column with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%) to remove impurities.

    • Elute the this compound-containing fraction with a higher concentration of methanol (e.g., 80-100%).[3]

  • Reversed-Phase HPLC Purification:

    • Column: A preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Procedure:

      • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

      • Dissolve the partially purified extract in a minimal volume of a solvent compatible with the initial mobile phase.

      • Inject the sample onto the column.

      • Run a linear gradient to elute this compound. The exact gradient should be optimized at a smaller scale but may look something like this: 5-60% Mobile Phase B over 30 minutes, then 60-100% Mobile Phase B over 10 minutes.

      • Monitor the elution profile at 210-220 nm.

      • Collect fractions corresponding to the this compound peak.

      • Analyze the purity of the fractions by analytical HPLC.

      • Pool the pure fractions and lyophilize to obtain the final product.

Visualizations

Gageotetrin_C_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Bacillus subtilis Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Solvent_Extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Solvent_Extraction Supernatant Evaporation Evaporation Solvent_Extraction->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract RP_HPLC Reversed-Phase HPLC (C18 Column) Crude_Extract->RP_HPLC Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pool Pure Fractions Pure_Gageotetrin_C Pure this compound Lyophilization->Pure_Gageotetrin_C

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity of This compound Check_Resolution Are Isoforms Separated? Start->Check_Resolution Check_Overloading Is the Column Overloaded? Check_Resolution->Check_Overloading Yes Optimize_Gradient Optimize HPLC Gradient (Shallower Gradient) Check_Resolution->Optimize_Gradient No Check_Endotoxins Is Endotoxin Present? Check_Overloading->Check_Endotoxins No Reduce_Load Reduce Sample Load Check_Overloading->Reduce_Load Yes Add_Endotoxin_Step Add Endotoxin Removal Step Check_Endotoxins->Add_Endotoxin_Step Yes Pure_Product High Purity Product Check_Endotoxins->Pure_Product No Optimize_Gradient->Pure_Product Reduce_Load->Pure_Product Add_Endotoxin_Step->Pure_Product

Caption: Troubleshooting logic for low purity issues.

References

Technical Support Center: Synthesis of Gageotetrin C and Other Linear Lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Gageotetrin C and related linear lipopeptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing these complex molecules and to provide strategies for overcoming common obstacles, particularly low reaction yields.

Disclaimer: As of late 2025, a specific, peer-reviewed total chemical synthesis of this compound has not been detailed in scientific literature. The information provided herein is based on established principles of solid-phase and solution-phase peptide synthesis, as well as analogous data from the synthesis of structurally similar lipopeptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of linear lipopeptides like this compound?

A1: The main difficulties arise from the dual nature of these molecules, combining a peptidic chain with a lipid moiety. Key challenges include:

  • Poor solubility: The growing lipopeptide chain can aggregate or precipitate on the solid support during solid-phase peptide synthesis (SPPS), leading to incomplete reactions.

  • Steric hindrance: The bulky lipid tail and certain amino acid side chains can impede coupling reactions, resulting in lower yields and deletion sequences.

  • Side reactions: The functional groups on amino acid side chains can undergo unwanted reactions during coupling or deprotection steps.

  • Purification difficulties: The amphiphilic nature of lipopeptides can lead to challenging purification by standard methods like reverse-phase HPLC, often resulting in product loss.

Q2: Which synthetic strategy is preferred for this compound: solid-phase or solution-phase synthesis?

A2: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been successfully employed for lipopeptides.

  • SPPS is generally faster and more amenable to automation, with simplified purification of intermediates. However, it can be prone to aggregation and incomplete reactions for complex sequences.

  • Solution-phase synthesis offers greater flexibility for purification and characterization of intermediates and can sometimes achieve higher overall yields for difficult sequences. However, it is more labor-intensive. A convergent approach, where the lipid tail and peptide fragments are synthesized separately and then combined, is a common strategy in solution-phase synthesis.

Q3: How can I improve the yield of peptide coupling reactions?

A3: Optimizing the coupling reaction is crucial for a successful synthesis. Consider the following:

  • Choice of coupling reagent: The selection of the coupling reagent and additives can significantly impact the reaction efficiency.

  • Reaction conditions: Temperature, solvent, and reaction time should be optimized. Increasing the temperature (e.g., using microwave-assisted synthesis) can sometimes improve coupling efficiency, but must be balanced against the risk of side reactions.[1]

  • Double coupling: For sterically hindered amino acids or at problematic points in the sequence, performing the coupling reaction twice can improve the yield.[1]

Q4: What are the best practices for purifying the final lipopeptide?

A4: Purification is a critical step where significant product loss can occur.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common method. The choice of column, gradient, and mobile phase additives (e.g., trifluoroacetic acid, formic acid) must be carefully optimized.

  • Precipitation/Crystallization: In some cases, the lipopeptide can be precipitated or crystallized from the cleavage cocktail, which can be an effective initial purification step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low overall yield Inefficient coupling at one or more steps.Identify difficult couplings by analyzing the crude product by mass spectrometry. Employ strategies like double coupling, using stronger coupling reagents, or increasing the reaction temperature for those specific steps.
Aggregation of the growing peptide chain on the resin (SPPS).Switch to a more polar solvent like N,N-dimethylformamide (DMF) or use a resin with a lower loading capacity. Incorporating pseudoprolines can disrupt secondary structures that lead to aggregation.[2]
Loss of peptide from the resin during synthesis.Ensure the linkage to the resin is stable to the reaction conditions. Use a more robust linker if necessary.
Presence of deletion sequences Incomplete coupling reactions.As with low overall yield, optimize the coupling conditions. Capping unreacted amino groups with acetic anhydride after each coupling step can prevent the formation of deletion sequences.[1]
Side product formation Incomplete deprotection of the N-terminus.Increase the deprotection time or use fresh deprotection reagents. Monitoring the deprotection step (e.g., by UV-Vis spectroscopy) can ensure its completion.[1]
Undesired reactions on amino acid side chains.Ensure that appropriate orthogonal protecting groups are used for all reactive side chains.
Difficulty in final purification Poor peak shape or resolution in HPLC.Optimize the HPLC method: try different columns (e.g., C4, C8, C18), adjust the gradient steepness, or change the mobile phase additives.
Product insolubility.Dissolve the crude product in a strong, polar organic solvent like dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) before injection onto the HPLC.

Quantitative Data on Yield Improvement

The following table summarizes data from the synthesis of Bacilotetrin C, a lipopeptide with structural similarities to this compound, highlighting the impact of different esterification conditions on the yield of a key intermediate.[3]

EntryCoupling ReagentAdditiveSolventTemperature (°C)Yield (%)
1DCCDMAPDCM0 to rt58
2EDC·HClDMAPDCM0 to rt65
3DICDMAPDCM0 to rt72
4HATUDIPEADCM0 to rt78
52,4,6-trichlorobenzoyl chlorideEt3N, DMAPToluenert75
6Yamaguchi reagentDIPEAToluenert63
7Trost reagentDMAPToluenert50

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, DCM: Dichloromethane, EDC·HCl: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, DIC: N,N'-Diisopropylcarbodiimide, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, rt: room temperature.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Linear Lipopeptide

This protocol outlines a general procedure based on Fmoc/tBu chemistry, which is a common strategy for peptide synthesis.

  • Resin Swelling: The solid support resin (e.g., 2-chlorotrityl chloride resin) is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Loading of the First Amino Acid: The C-terminal amino acid, with its N-terminus protected by an Fmoc group, is attached to the resin. This is typically achieved by reacting the amino acid with the resin in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to form the peptide bond. The reaction progress can be monitored using a colorimetric test like the Kaiser test.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Lipid Conjugation: The fatty acid moiety can be coupled to the N-terminus of the completed peptide chain using the same coupling procedure as for the amino acids.

  • Cleavage and Deprotection: The synthesized lipopeptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude lipopeptide is purified by reverse-phase HPLC.

Visualizations

Experimental_Workflow Resin Resin Swelling Load_AA1 Load First Amino Acid Resin->Load_AA1 Deprotection1 Fmoc Deprotection Load_AA1->Deprotection1 Coupling1 Couple Second Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Wash Cycles Wash1->Repeat Couple_Lipid Couple Lipid Moiety Repeat->Couple_Lipid Cleavage Cleavage from Resin & Side-chain Deprotection Couple_Lipid->Cleavage Purification HPLC Purification Cleavage->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized experimental workflow for the solid-phase synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Crude Analyze Crude Product (LC-MS) Start->Check_Crude Deletion_Seq Deletion Sequences Present? Check_Crude->Deletion_Seq Incomplete_Coupling Incomplete Coupling Deletion_Seq->Incomplete_Coupling Yes Aggregation Evidence of Aggregation? Deletion_Seq->Aggregation No Optimize_Coupling Optimize Coupling: - Stronger Reagent - Double Couple - Increase Temperature - Add Capping Step Incomplete_Coupling->Optimize_Coupling End Yield Improved Optimize_Coupling->End Solvent_Resin Change Solvent (e.g., NMP) Use Low-Load Resin Add Pseudoprolines Aggregation->Solvent_Resin Yes Purification_Loss Significant Loss During Purification? Aggregation->Purification_Loss No Solvent_Resin->End Optimize_HPLC Optimize HPLC: - Different Column - Adjust Gradient - Change Solvent Additives Purification_Loss->Optimize_HPLC Yes Purification_Loss->End No Optimize_HPLC->End

Caption: A decision tree for troubleshooting low yield in lipopeptide synthesis.

References

Technical Support Center: Gageotetrin C Bioassay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gageotetrin C. The information is presented in a question-and-answer format to directly address common issues encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. Its primary reported biological activity is antimicrobial, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa. It is composed of a di- or tetrapeptide chain and a fatty acid component.[1]

Q2: What is the mechanism of action for this compound?

The precise mechanism of action for this compound has not been fully elucidated in dedicated studies. However, as a lipopeptide, it is highly likely that it disrupts the integrity of bacterial cell membranes. This action is characteristic of many antimicrobial peptides and lipopeptides, which can lead to membrane permeabilization and subsequent cell death. The fatty acid portion of the molecule is believed to play a crucial role in this process.

Q3: Does this compound exhibit cytotoxicity against mammalian cells?

This compound has been reported to have low cytotoxicity. Studies have shown that it does not cause significant growth inhibition (GI50 > 30 µg/ml) in human cancer cell lines.[1] This selectivity for microbial over mammalian cells is a desirable characteristic for a potential antimicrobial agent.

Q4: What solvents should I use to dissolve this compound?

Due to its lipopeptide nature, this compound is expected to have poor solubility in aqueous solutions. Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended for preparing stock solutions. It is crucial to use a high-purity, anhydrous grade of the chosen solvent to avoid introducing contaminants or water that could affect the compound's stability and solubility. When diluting the stock solution into aqueous assay media, it is important to ensure that the final concentration of the organic solvent is low enough to not affect the cells or microorganisms being tested.

Quantitative Data Summary

The following table summarizes the reported bioactivity data for this compound.

BioassayOrganism/Cell LineParameterReported Value(s)Reference(s)
Antimicrobial ActivityPseudomonas aeruginosaMIC0.02-0.06 µM[1]
CytotoxicityHuman cancer cell linesGI50> 30 µg/ml[1]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Troubleshooting Guides

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC Determination)

Problem: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

  • Possible Cause 1: Inconsistent Inoculum Density.

    • Solution: Ensure that the bacterial inoculum is standardized to the recommended optical density (OD) or colony-forming unit (CFU)/mL for the specific assay protocol (e.g., 0.5 McFarland standard). Use a spectrophotometer for accurate measurement and prepare fresh inoculum for each experiment.

  • Possible Cause 2: this compound Precipitation.

    • Solution: As a lipopeptide, this compound may precipitate in aqueous media. Visually inspect the wells of your microtiter plate for any precipitate after adding the compound. If precipitation is observed, consider using a co-solvent or a different solvent system for the initial stock solution. Ensure the final concentration of the solvent in the assay medium is consistent across all wells and does not inhibit bacterial growth.

  • Possible Cause 3: Variability in Incubation Conditions.

    • Solution: Maintain consistent incubation times, temperature, and aeration for all experiments. Ensure that the incubator provides uniform temperature distribution. Stacking plates can lead to temperature variations; if stacking is necessary, do so consistently.

  • Possible Cause 4: Pipetting Errors.

    • Solution: Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions. For viscous solutions, reverse pipetting may improve accuracy.

Problem: No inhibition of bacterial growth, even at high concentrations of this compound.

  • Possible Cause 1: Inactive Compound.

    • Solution: this compound may have degraded due to improper storage. Store the compound as recommended by the supplier, typically at low temperatures and protected from light and moisture. If degradation is suspected, obtain a fresh batch of the compound.

  • Possible Cause 2: Resistant Bacterial Strain.

    • Solution: The bacterial strain being tested may have intrinsic or acquired resistance to this compound. Confirm the identity and expected susceptibility of your bacterial strain. Include a known susceptible control strain in your experiments.

  • Possible Cause 3: Inappropriate Assay Medium.

    • Solution: Components of the growth medium could potentially interfere with the activity of this compound. Ensure that the chosen medium (e.g., Mueller-Hinton Broth) is appropriate for antimicrobial susceptibility testing and does not contain components that may sequester or inactivate the lipopeptide.

Cytotoxicity Assay (e.g., MTT Assay)

Problem: High background absorbance in control wells (no cells).

  • Possible Cause 1: Contamination of Media or Reagents.

    • Solution: Use sterile technique throughout the experiment. Ensure that all media, buffers, and reagents are free from microbial contamination.

  • Possible Cause 2: this compound Interference with MTT Assay.

    • Solution: Some compounds can directly reduce the MTT reagent, leading to a false-positive signal. To test for this, set up control wells containing the assay medium and this compound at the highest concentration used in the experiment, but without cells. If a significant color change is observed, the MTT assay may not be suitable, and an alternative cytotoxicity assay (e.g., LDH release assay, ATP-based viability assay) should be considered.

Problem: Inconsistent results or "edge effects" in the 96-well plate.

  • Possible Cause 1: Evaporation from outer wells.

    • Solution: To minimize evaporation from the perimeter wells of the 96-well plate, which can concentrate the compound and affect cell growth, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium. Ensure the incubator has adequate humidity.

  • Possible Cause 2: Uneven Cell Seeding.

    • Solution: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent cells from settling. Pipette the same volume of cell suspension into each well.

  • Possible Cause 3: Temperature Gradients across the plate.

    • Solution: Allow plates to equilibrate to room temperature after removing them from the incubator and before adding reagents.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination of this compound against Pseudomonas aeruginosa
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mM.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of P. aeruginosa.

    • Inoculate the colonies into cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension with fresh CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum of approximately 1 x 10^6 CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve a range of desired concentrations. Ensure the final DMSO concentration is below the level that affects bacterial growth (typically ≤1%).

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of P. aeruginosa.

Protocol 2: MTT Cytotoxicity Assay of this compound against K-562 Cells
  • Cell Culture:

    • Culture K-562 cells (human chronic myelogenous leukemia) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed K-562 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

    • Add 100 µL of the diluted this compound to the appropriate wells. Include vehicle controls (cells treated with the same concentration of DMSO as the highest drug concentration) and untreated controls.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the supernatant without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The GI50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: Proposed Mechanism of Membrane Disruption by this compound

GageotetrinC_Mechanism cluster_models Membrane Disruption Models cluster_membrane Bacterial Cell Membrane Barrel-Stave Barrel-Stave Model Pore_Formation Pore Formation Barrel-Stave->Pore_Formation Forms Transmembrane Pore Toroidal Pore Toroidal Pore Model Toroidal Pore->Pore_Formation Forms Transmembrane Pore Carpet Model Carpet/Detergent Model Membrane_Lysis Membrane Lysis Carpet Model->Membrane_Lysis Micellization & Lysis Lipid_Bilayer Lipid Bilayer Lipid_Bilayer->Barrel-Stave Peptide Insertion & Aggregation Lipid_Bilayer->Toroidal Pore Peptide-Lipid Pore Formation Lipid_Bilayer->Carpet Model Membrane Destabilization Membrane_Proteins Membrane Proteins Gageotetrin_C This compound Gageotetrin_C->Lipid_Bilayer Initial Interaction Ion_Leakage Ion Leakage Pore_Formation->Ion_Leakage Ion & Metabolite Leakage Cell_Death Cell Death Membrane_Lysis->Cell_Death Loss of Integrity Ion_Leakage->Cell_Death Leads to

Caption: Proposed membrane disruption mechanisms of this compound.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow start Start prep_compound Prepare this compound Stock Solution (in DMSO) start->prep_compound prep_inoculum Prepare & Standardize Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in a 96-well plate prep_compound->serial_dilution add_inoculum Add Bacterial Inoculum to all wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24 hours add_inoculum->incubate read_results Visually Inspect for Growth & Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination by broth microdilution.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow start Start seed_cells Seed K-562 cells in a 96-well plate start->seed_cells prep_compound Prepare Serial Dilutions of this compound start->prep_compound incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_compound Add Compound Dilutions to cells incubate_24h->add_compound prep_compound->add_compound incubate_48_72h Incubate for 48-72 hours add_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals with DMSO incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate Cell Viability & Determine GI50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

References

Technical Support Center: Enhancing the Antimicrobial Potency of Gageotetrin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the antimicrobial potency of Gageotetrin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antimicrobial activity?

This compound is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis. It is part of a unique class of lipopeptides that include Gageotetrins A and B.[1][2][3] Structurally, it consists of di- and tetrapeptides linked to a novel fatty acid. This compound has demonstrated significant antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.01 to 0.06 μM against various pathogens.[2][3] A key feature of this compound is its lack of cytotoxicity against human cancer cell lines, making it a promising candidate for further development.[2][3]

Q2: My MIC values for this compound are higher than what is reported in the literature. What are the possible reasons?

Several factors could contribute to this discrepancy:

  • Purity of the Compound: Ensure the this compound sample is of high purity. Impurities can interfere with its antimicrobial activity.

  • Solvent Effects: The choice of solvent to dissolve this compound is crucial. Some solvents may have inherent antimicrobial properties or may inhibit the activity of the compound. It is recommended to use a solvent with minimal antimicrobial effect and include a solvent control in your assay.

  • Bacterial Strain and Growth Phase: The susceptibility of bacteria can vary between different strains and even within the same strain at different growth phases. Ensure you are using the recommended type of strain and that the bacteria are in the logarithmic growth phase for the assay.

  • Assay Conditions: Factors such as incubation time, temperature, and the type of growth medium can significantly impact MIC values. Adhere strictly to a validated protocol, such as the one provided in the "Experimental Protocols" section.

Q3: I am not observing any synergistic effects when combining this compound with other antimicrobial agents. What could be the issue?

A lack of synergy can arise from several experimental factors:

  • Inappropriate Concentration Ratios: The synergistic effect is often dependent on the specific concentration ratio of the two compounds. A checkerboard assay with a wide range of concentrations for both this compound and the partner antimicrobial is necessary to identify the optimal synergistic ratio.

  • Mechanism of Action: Synergy is more likely to occur if the two compounds have different mechanisms of action. For example, combining a cell wall synthesis inhibitor with a compound that disrupts the cell membrane. Research the mechanism of action of the partner antimicrobial to ensure it complements that of this compound.

  • Antagonistic Interactions: In some cases, combining antimicrobial agents can lead to antagonism, where the combined effect is less than that of the individual agents. This can occur if the compounds interfere with each other's activity.

Q4: Can structural modifications of this compound improve its antimicrobial potency?

While specific structure-activity relationship (SAR) studies on this compound are not extensively published, general principles from other lipopeptides suggest that modifications could enhance potency.[4] The 3-hydroxy fatty acid component is believed to be crucial for its activity.[1] Potential modifications could include:

  • Altering the length or branching of the fatty acid chain.

  • Substituting amino acid residues in the peptide portion.

  • Investigating the role of the terminal functional groups.

Such modifications would require expertise in medicinal chemistry and peptide synthesis.

Troubleshooting Guides

Issue: Poor solubility of this compound in aqueous solutions.

  • Solution 1: Co-solvents: Use a small amount of a biocompatible organic co-solvent such as DMSO or ethanol to initially dissolve the compound before preparing the final aqueous solution. Ensure the final concentration of the organic solvent is low enough to not affect the bacteria or the compound's activity.

  • Solution 2: Formulation with delivery systems: Encapsulating this compound in delivery systems like liposomes or cyclodextrins can improve its solubility and stability in aqueous media.[5][6]

Issue: Degradation of this compound during experiments.

  • Solution 1: pH and Temperature Control: As a peptide-based molecule, this compound may be susceptible to degradation at extreme pH values or high temperatures. Ensure that all experimental buffers are within a stable pH range and avoid excessive heat.

  • Solution 2: Protease Inhibitors: If working with complex biological media that may contain proteases, consider the addition of protease inhibitors to prevent enzymatic degradation of the peptide portion of this compound.

Data Presentation

Table 1: Reported Antimicrobial Activity of Gageotetrins

CompoundMinimum Inhibitory Concentration (MIC) (μM)Cytotoxicity (GI50 > μg/ml)Reference
Gageotetrin A0.01 - 0.0630[2][3]
Gageotetrin B0.01 - 0.0630[2][3]
This compound0.01 - 0.0630[2][3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of a 96-well microtiter plate.

  • Serial Dilutions: In the 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of desired concentrations.

  • Incubation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to assess the synergistic effect of this compound with another antimicrobial agent.

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the partner antimicrobial agent at concentrations higher than their individual MICs.

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the partner antimicrobial along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation and Incubation: Add the bacterial inoculum (prepared as in the MIC protocol) to each well. Incubate the plate under appropriate conditions.

  • Data Analysis: After incubation, determine the MIC of each compound in the presence of the other. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing (Checkerboard) prep_gageo Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound prep_gageo->serial_dilution checkerboard_setup Prepare Checkerboard Dilutions prep_gageo->checkerboard_setup prep_bacteria Prepare Bacterial Inoculum mic_incubation Inoculate and Incubate (18-24h) prep_bacteria->mic_incubation synergy_incubation Inoculate and Incubate prep_bacteria->synergy_incubation serial_dilution->mic_incubation mic_result Determine MIC mic_incubation->mic_result checkerboard_setup->synergy_incubation fici_calculation Calculate FICI synergy_incubation->fici_calculation

Caption: Workflow for antimicrobial potency testing.

synergy_logic cluster_strategy Strategic Approaches cluster_combo_agents Potential Combination Agents start Investigate Synergy combo_therapy Combination Therapy start->combo_therapy structural_mod Structural Modification start->structural_mod delivery_sys Advanced Delivery start->delivery_sys antibiotics Conventional Antibiotics combo_therapy->antibiotics natural_compounds Other Natural Compounds (e.g., Flavonoids) combo_therapy->natural_compounds amp Antimicrobial Peptides combo_therapy->amp outcome Enhanced Antimicrobial Potency structural_mod->outcome delivery_sys->outcome antibiotics->outcome natural_compounds->outcome amp->outcome

Caption: Strategies to enhance this compound potency.

References

Addressing issues with Gageotetrin C solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the solubility of Gageotetrin C for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a linear lipopeptide with promising antimicrobial properties.[1][2][3][4] Like many lipopeptides, its structure, which contains both a hydrophobic fatty acid chain and a more hydrophilic peptide portion, can lead to poor aqueous solubility. This can create challenges in achieving the desired concentrations in in vitro assays without precipitation, which can lead to inaccurate and unreliable results.

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data for this compound is not extensively published, a common starting point for lipopeptides is 100% Dimethyl Sulfoxide (DMSO).[5][6] For highly hydrophobic peptides, dissolving in a small amount of 100% DMSO before slowly diluting into an aqueous buffer is a recommended strategy.[5]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, and it is often recommended to keep the concentration at or below 0.1%.[5][7][8] However, the sensitivity to DMSO can be cell-line specific, so it is crucial to perform a solvent tolerance control experiment.[7][9]

Q4: My this compound precipitates when I add it to my aqueous assay buffer. What should I do?

A4: Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds. To address this, first, ensure you are preparing a high-concentration stock solution of this compound in 100% DMSO. Then, add this stock solution dropwise to your vigorously vortexing or stirring assay buffer to the desired final concentration. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

Q5: Can I use other solvents besides DMSO?

A5: Yes, other organic solvents such as ethanol or methanol can be used to dissolve lipopeptides.[10][11] However, their compatibility with your specific assay and cell line must be validated. As with DMSO, it is essential to determine the maximum tolerated concentration of any solvent in your experimental system.

Troubleshooting Guides

Issue 1: this compound is not dissolving in the initial solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volume.Increase the volume of the solvent to reduce the concentration of this compound.
Inappropriate solvent.Try a stronger organic solvent such as 100% DMSO.
Compound is in a stable crystalline form.Gently warm the solution in a 37°C water bath and vortex intermittently to aid dissolution.[12] Sonication can also be effective.[5]
Issue 2: Precipitate forms after adding this compound stock to the aqueous buffer.
Possible Cause Troubleshooting Step
Exceeded solubility limit in the final solution.Reduce the final concentration of this compound in the assay.
Improper mixing technique.Prepare serial dilutions in the organic solvent first. Add the stock solution to the aqueous buffer while the buffer is being vortexed or stirred to ensure rapid dispersal.
High salt concentration in the buffer.If possible, try reducing the ionic strength of the buffer, as high salt concentrations can decrease the solubility of some compounds.

Quantitative Data Summary

Table 1: Recommended Maximum Final Concentrations of Common Solvents in Cell Culture

Solvent Recommended Maximum Concentration Notes
DMSO0.1% - 0.5%Cell line dependent, always run a solvent control.[5][7][8]
Ethanol0.1% - 0.5%Can be more cytotoxic than DMSO for some cell lines.
Methanol< 0.1%Generally more toxic to cells than DMSO or ethanol.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 713.0 g/mol .[13]

  • Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C in a water bath and vortex again.

  • Visually inspect the solution for any undissolved particles. If particles are present, sonicate the tube for 5-10 minutes.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration
  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a serial dilution of your chosen solvent (e.g., DMSO) in your complete cell culture medium. Start from a high concentration (e.g., 5%) and perform 2-fold dilutions down to a low concentration (e.g., 0.04%).

  • Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as an MTT, MTS, or LDH assay.[14]

  • Determine the highest solvent concentration that does not significantly reduce cell viability compared to the "no solvent" control. This will be your maximum tolerated solvent concentration for future experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Warm / Sonicate add_dmso->dissolve dilute_stock Dilute Stock in Assay Buffer dissolve->dilute_stock Use High-Concentration Stock check_precipitate Check for Precipitation dilute_stock->check_precipitate check_precipitate->dilute_stock Precipitation Occurs (Reduce Concentration) add_to_cells Add to Cells check_precipitate->add_to_cells No Precipitation incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout

Caption: Workflow for Solubilizing this compound.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects gageotetrin_c This compound membrane_disruption Membrane Disruption / Pore Formation gageotetrin_c->membrane_disruption Interacts with ion_leakage Ion Leakage membrane_disruption->ion_leakage potential_loss Loss of Membrane Potential ion_leakage->potential_loss cell_death Bacterial Cell Death potential_loss->cell_death

Caption: Hypothetical Signaling Pathway for this compound.

References

Preventing degradation of Gageotetrin C during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Gageotetrin C during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a linear lipopeptide with promising antimicrobial properties, isolated from the marine bacterium Bacillus subtilis.[1][2] Its therapeutic potential is dependent on its structural integrity. Degradation can lead to a loss of biological activity and the formation of impurities, which could affect experimental results and safety profiles.

Q2: What are the primary factors that can cause this compound to degrade?

Based on the general principles of peptide and lipopeptide stability, the primary factors that can cause this compound degradation are:

  • Temperature: Higher temperatures accelerate chemical degradation processes.[3][4]

  • Moisture: Water can cause hydrolysis of the peptide bonds.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[3][5]

  • pH: Non-optimal pH in solutions can catalyze hydrolysis or other chemical modifications.[3]

  • Oxygen: The presence of oxygen can lead to the oxidation of certain amino acid residues and the lipid portion of the molecule.[6]

  • Repeated Freeze-Thaw Cycles: These cycles can physically stress the molecule and introduce moisture condensation, leading to degradation.[4][7]

Q3: How should I store lyophilized this compound?

For long-term storage, lyophilized this compound should be kept at -20°C or, ideally, at -80°C in a desiccated, dark environment.[3][4] The container should be airtight to prevent moisture and oxygen contamination.[6] Before use, allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4]

Q4: What is the best way to store this compound in solution?

Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or -80°C.[3][6] The choice of solvent and buffer is critical; a sterile buffer with a slightly acidic pH (around 5-6) is often preferred for peptide stability, but this should be optimized for this compound specifically.[7]

Q5: How can I detect degradation of my this compound sample?

Degradation can be detected by a decrease in the compound's purity over time. This is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram are indicators of degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. Degradation of this compound due to improper storage or handling.1. Review your storage conditions against the recommended guidelines (see storage summary table below). 2. Assess the purity of your this compound stock using HPLC or LC-MS. 3. Prepare fresh solutions from a new lyophilized stock for your experiments.
I see extra peaks in my HPLC/LC-MS analysis. The sample has degraded, leading to the formation of impurities.1. Confirm that the new peaks are not artifacts from your solvent or column. 2. If degradation is confirmed, discard the stock and use a fresh, properly stored sample. 3. Consider performing a forced degradation study to identify potential degradation products under stress conditions (e.g., high temperature, extreme pH, oxidation).
The lyophilized powder appears clumpy or discolored. The sample has likely been exposed to moisture.1. Do not use the sample as its integrity may be compromised. 2. Ensure that vials are properly sealed and stored in a desiccated environment. 3. Always allow the vial to reach room temperature in a desiccator before opening.[4][7]

Storage Condition Summary

Form Temperature Light Moisture Duration
Lyophilized Powder -20°C to -80°C[3][4]Protect from light[5]Store in a desiccated environment[3][7]Years (at -80°C)[4]
In Solution (Aliquots) -20°C to -80°C[3][6]Protect from lightUse sterile, appropriate pH buffer[7]Months (at -80°C)[4][6]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

This protocol outlines a general method for assessing the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a water/ACN mixture) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample.

    • Integrate the peak areas in the resulting chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start prep_sample Prepare this compound Stock Solution (1 mg/mL) start->prep_sample dilute_sample Dilute to 0.1 mg/mL prep_sample->dilute_sample inject_sample Inject Sample into HPLC dilute_sample->inject_sample run_gradient Run Gradient (5-95% ACN) inject_sample->run_gradient detect_uv Detect at 214 nm run_gradient->detect_uv get_chromatogram Obtain Chromatogram detect_uv->get_chromatogram integrate_peaks Integrate Peak Areas get_chromatogram->integrate_peaks calculate_purity Calculate % Purity integrate_peaks->calculate_purity end End calculate_purity->end

Caption: Workflow for this compound purity assessment by HPLC.

Potential Degradation Pathway

While specific degradation pathways for this compound have not been extensively studied, a potential primary degradation route for this lipopeptide is hydrolysis of the peptide bonds, especially under non-optimal pH conditions.

degradation_pathway Gageotetrin_C This compound (Intact Lipopeptide) Hydrolysis Hydrolysis (H₂O, Acid/Base) Gageotetrin_C->Hydrolysis Degradation_Products Degradation Products (Shorter Peptides + Fatty Acid) Hydrolysis->Degradation_Products

Caption: A potential hydrolytic degradation pathway for this compound.

References

Technical Support Center: Overcoming Bacterial Resistance to Gageotetrin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Gageotetrin C. As a novel linear lipopeptide antibiotic isolated from Bacillus subtilis, understanding and overcoming potential bacterial resistance is crucial for its development as a therapeutic agent.[1][2][3]

Disclaimer: Specific resistance mechanisms to this compound have not yet been extensively documented in scientific literature. The information provided here is based on established mechanisms of resistance to other lipopeptide antibiotics and general principles of antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

This compound is a linear lipopeptide antibiotic consisting of a di- or tetrapeptide linked to a 3-hydroxy fatty acid.[1][2][3] While its precise mechanism is still under investigation, like other lipopeptide antibiotics, it is presumed to target the bacterial cell membrane. The lipophilic fatty acid tail likely inserts into the bacterial membrane, disrupting its integrity and leading to essential ion leakage and dissipation of membrane potential, ultimately causing cell death. The peptide component may contribute to the specificity and binding to the membrane.

Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain over successive experiments. What could be the cause?

A gradual increase in MIC is a classic indicator of the development of bacterial resistance. This can occur through the selection of spontaneously mutated resistant cells in the population. The underlying mechanisms could involve modifications to the bacterial cell membrane that reduce this compound's ability to bind or insert, increased expression of efflux pumps that actively remove the antibiotic from the cell, or enzymatic degradation of the compound.

Q3: Are there known enzymes that can inactivate this compound?

While specific enzymes that degrade this compound have not been identified, bacteria are known to produce enzymes that can inactivate other lipopeptide antibiotics. For instance, some bacteria secrete hydrolases that can cleave the peptide ring or the fatty acid tail of lipopeptides, rendering them inactive.[4] It is plausible that similar enzymatic resistance mechanisms could emerge against this compound.

Q4: Can bacteria develop cross-resistance between this compound and other antibiotics?

Cross-resistance is a possibility, particularly with other lipopeptide antibiotics that share a similar mechanism of action. If resistance develops through a general mechanism like the upregulation of a broad-spectrum efflux pump, the bacteria may also exhibit increased resistance to other structurally unrelated antibiotics that are substrates of that pump.

Troubleshooting Guide

This guide addresses common issues encountered during this compound susceptibility testing and resistance studies.

Issue Potential Cause(s) Recommended Solution(s)
High variability in MIC results Inconsistent inoculum preparation. Degradation of this compound stock solution. Variation in media composition (e.g., cation concentration).Standardize inoculum density using a spectrophotometer (e.g., OD600 of 0.5). Prepare fresh stock solutions of this compound and store them at the recommended temperature in appropriate solvents. Aliquot to avoid repeated freeze-thaw cycles. Use consistent, high-quality media for all experiments. For lipopeptides, divalent cation concentrations can influence activity.
Sudden, high-level resistance observed Acquisition of a resistance plasmid through horizontal gene transfer. Selection of a pre-existing, highly resistant subpopulation.Screen the resistant strain for plasmids and perform plasmid curing experiments. Analyze the genomic DNA of the resistant strain for mobile genetic elements carrying resistance genes. Perform population analysis on the original bacterial culture to detect heterogeneous resistance.
No resistant mutants obtained after prolonged exposure The mutation rate for resistance to this compound is very low. The selection pressure (antibiotic concentration) is too high, killing all cells before mutations can arise.Increase the population size used for selection. Use a gradient of antibiotic concentrations to allow for the stepwise selection of mutants with intermediate resistance. Employ a mutagen (e.g., UV irradiation or a chemical mutagen) to increase the mutation frequency.
Resistant phenotype is lost after subculturing in antibiotic-free media The resistance mechanism is inducible and requires the presence of this compound for expression. The resistance is due to a transient adaptation rather than a stable genetic change.Perform gene expression analysis (e.g., RT-qPCR) on the resistant strain in the presence and absence of this compound to look for upregulation of potential resistance genes (e.g., efflux pumps). Re-sequence the genome of the revertant strain to see if the initial mutation is lost.

Quantitative Data Summary

The following table summarizes the known antimicrobial activity of Gageotetrins A-C. This data is essential for designing experiments and interpreting results.

Compound Organism Minimum Inhibitory Concentration (MIC) Reference
Gageotetrins A-CVarious Bacteria0.01–0.06 μM[2][3]
Gageotetrins A-CPseudomonas aeruginosa0.02-0.06 µM[1]

Key Experimental Protocols

Here are detailed methodologies for key experiments to investigate potential resistance mechanisms to this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the adjusted inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

  • Prepare serial twofold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.

  • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity Screening

This method provides a qualitative assessment of efflux pump activity in bacteria. Increased efflux pump activity will result in lower intracellular accumulation of ethidium bromide (EtBr) and thus, reduced fluorescence.

Materials:

  • Tryptic Soy Agar (TSA) plates

  • Ethidium bromide (EtBr) stock solution

  • Bacterial cultures (wild-type and potentially resistant strains)

  • UV transilluminator

Procedure:

  • Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, and 2.5 mg/L).

  • Culture the bacterial strains to be tested overnight in Tryptic Soy Broth (TSB).

  • Using a sterile cotton swab, inoculate the surface of the EtBr-containing TSA plates with the bacterial cultures in a radial "cartwheel" pattern, ensuring each "spoke" is a different strain.

  • Incubate the plates at 37°C for 16-18 hours.

  • Visualize the plates under a UV transilluminator.

  • Compare the fluorescence of the resistant strain to the wild-type (control) strain. A significant reduction in fluorescence in the resistant strain suggests increased efflux pump activity.

Protocol 3: Membrane Permeability Assay using Propidium Iodide (PI)

This assay measures the integrity of the bacterial cell membrane. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. If the membrane is compromised, PI enters the cell and binds to DNA, leading to a significant increase in fluorescence.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Phosphate-buffered saline (PBS)

  • This compound

  • Propidium iodide (PI) stock solution

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Grow bacteria to the mid-logarithmic phase, then harvest by centrifugation.

  • Wash the cells twice with PBS and resuspend in PBS to an OD600 of 0.5.

  • Add PI to the cell suspension to a final concentration of 10 µM and incubate in the dark for 15 minutes.

  • Measure the baseline fluorescence (Excitation: 535 nm, Emission: 617 nm).

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Immediately begin monitoring the fluorescence intensity over time.

  • An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to studying this compound resistance.

GageotetrinC_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Gageotetrin_C This compound Membrane Gageotetrin_C->Membrane Binds to and inserts into the membrane Disruption Membrane Potential Disruption & Ion Leakage Membrane->Disruption Causes depolarization CellDeath Cell Death Disruption->CellDeath

Caption: Proposed mechanism of action for this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms Gageotetrin_C This compound Membrane_Alteration Cell Membrane Alteration Gageotetrin_C->Membrane_Alteration Reduced Binding/ Insertion Efflux_Pump Efflux Pump Upregulation Gageotetrin_C->Efflux_Pump Active Removal Enzymatic_Degradation Enzymatic Degradation Gageotetrin_C->Enzymatic_Degradation Inactivation Reduced_Efficacy Reduced Efficacy of This compound Membrane_Alteration->Reduced_Efficacy Leads to Efflux_Pump->Reduced_Efficacy Leads to Enzymatic_Degradation->Reduced_Efficacy Leads to

Caption: Potential mechanisms of bacterial resistance to this compound.

Experimental_Workflow cluster_investigation Investigation Steps Start Observe Increased MIC of this compound MIC_Confirmation Confirm MIC Increase (Protocol 1) Start->MIC_Confirmation Efflux_Screening Screen for Efflux Pump Activity (Protocol 2) MIC_Confirmation->Efflux_Screening Membrane_Assay Assess Membrane Permeability (Protocol 3) MIC_Confirmation->Membrane_Assay Enzyme_Assay Test for Enzymatic Degradation MIC_Confirmation->Enzyme_Assay Identify_Efflux_Pump Identify Specific Efflux Pump(s) Efflux_Screening->Identify_Efflux_Pump Positive Result Identify_Membrane_Modification Investigate Membrane Lipid/Protein Composition Membrane_Assay->Identify_Membrane_Modification Negative/Altered Result Identify_Enzyme Isolate and Characterize Degrading Enzyme(s) Enzyme_Assay->Identify_Enzyme Positive Result

References

Validation & Comparative

A Comparative Guide to Bacillus Lipopeptides: Gageotetrin C, Surfactin, and Fengycin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of microbial secondary metabolites, lipopeptides produced by Bacillus species stand out for their diverse biological activities, making them attractive candidates for therapeutic and biotechnological applications. This guide provides a detailed comparison of Gageotetrin C, a potent linear lipopeptide, with two of the most well-studied cyclic lipopeptides, surfactin and fengycin. The comparison focuses on their structural differences, mechanisms of action, and performance in antimicrobial, antiviral, and cytotoxicity assays, supported by experimental data and methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize the key structural features and biological activities of this compound, surfactin, and fengycin, providing a clear quantitative comparison for researchers and drug development professionals.

Table 1: Structural and Physicochemical Properties

FeatureThis compoundSurfactinFengycin
Lipopeptide Class LinearCyclicCyclic
Peptide Length TetrapeptideHeptapeptideDecapeptide
Fatty Acid Moiety 3-hydroxy-10-methyl-dodecanoic acidβ-hydroxy fatty acid (C13-C16)β-hydroxy fatty acid (C14-C18)
Molecular Weight (Da) 698.49~1036~1478
Key Structural Feature Linear tetrapeptide with a unique fatty acidCyclic heptapeptide forming a lactone ringCyclic decapeptide with an internal lactone ring

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

OrganismThis compound (µM)[1][2][3]Surfactin (µg/mL)Fengycin (µg/mL)
Staphylococcus aureus0.0312-50[4]>100
Bacillus subtilis0.03->100
Salmonella typhi0.04--
Pseudomonas aeruginosa0.06>100>100
Rhizoctonia solani0.01--
Colletotrichum acutatum0.02--
Botrytis cinerea0.04--
Xanthomonas axonopodis--6.25-25
Candida albicans--15.62
Aspergillus niger--15.62
Note: Direct conversion between µM and µg/mL requires the specific molecular weight of the tested isoform.

Table 3: Antiviral and Cytotoxic Activities

ActivityThis compoundSurfactinFengycin
Antiviral Activity Data not availablePotent against enveloped viruses (e.g., HSV, HIV, PEDV, TGEV)[4]Moderate against enveloped viruses
Cytotoxicity (GI₅₀/IC₅₀) > 30 µg/mL (non-cytotoxic against human cancer cell lines)[1][2][3]40-80 µM (hemolytic)[4]; Varies with cell lineLow cytotoxicity[5]
Hemolytic Activity Data not availableHigh[4]Low

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison, providing a reference for researchers looking to replicate or build upon these findings.

Lipopeptide Extraction and Purification

A common method for extracting lipopeptides from Bacillus cultures involves acid precipitation followed by solvent extraction and chromatographic purification.

  • Cultivation: Bacillus subtilis strains are cultured in a suitable broth medium (e.g., Landy medium) under optimal conditions for lipopeptide production.

  • Acid Precipitation: The cell-free supernatant is acidified to a pH of 2.0 using concentrated HCl and incubated at 4°C overnight to precipitate the lipopeptides.

  • Solvent Extraction: The precipitate is collected by centrifugation and extracted with an organic solvent such as methanol or ethyl acetate.

  • Purification: The crude extract is then subjected to further purification using techniques like solid-phase extraction and reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired lipopeptides.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the lipopeptides against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The lipopeptide is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism.

  • MIC Determination: The MIC is determined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Human cancer cell lines (e.g., K-562, NCI-H23) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the lipopeptide for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal growth inhibitory concentration (GI₅₀) is then calculated.

Hemolytic Activity Assay

This assay measures the ability of a compound to lyse red blood cells.

  • Preparation of Erythrocytes: Fresh red blood cells are washed and suspended in a buffered saline solution.

  • Treatment: The erythrocyte suspension is incubated with different concentrations of the lipopeptide.

  • Incubation and Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% hemolysis.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the mechanisms of action and experimental workflows of the compared lipopeptides.

Experimental_Workflow cluster_extraction Lipopeptide Extraction & Purification cluster_assays Biological Assays Culture Bacillus Culture Precipitation Acid Precipitation Culture->Precipitation Extraction Solvent Extraction Precipitation->Extraction Purification RP-HPLC Extraction->Purification Antimicrobial Antimicrobial Assay (MIC) Purification->Antimicrobial Antiviral Antiviral Assay Purification->Antiviral Cytotoxicity Cytotoxicity Assay (GI50) Purification->Cytotoxicity

Caption: A generalized workflow for the extraction, purification, and biological evaluation of Bacillus lipopeptides.

Mechanism_of_Action cluster_gageotetrin This compound (Proposed) cluster_surfactin Surfactin cluster_fengycin Fengycin G_Membrane Bacterial Cell Membrane G_Disruption Membrane Disruption G_Membrane->G_Disruption S_Membrane Bacterial/Viral Membrane S_Pore Pore Formation S_Membrane->S_Pore S_QS Quorum Sensing Signal F_Membrane Fungal Cell Membrane F_ROS Induction of ROS F_Membrane->F_ROS F_Apoptosis Apoptosis F_ROS->F_Apoptosis

Caption: A simplified representation of the proposed and established mechanisms of action for the three lipopeptides.

Surfactin_Signaling Surfactin Extracellular Surfactin Membrane Bacterial Cell Membrane Surfactin->Membrane interacts with KinC KinC (Sensor Kinase) Membrane->KinC activates Spo0A Spo0A (Response Regulator) KinC->Spo0A phosphorylates Gene_Expression Regulation of Gene Expression (e.g., Biofilm formation, Sporulation) Spo0A->Gene_Expression regulates

Caption: The role of surfactin as a signaling molecule in the quorum-sensing pathway of Bacillus subtilis.

Conclusion

This comparative guide highlights the distinct profiles of this compound, surfactin, and fengycin. This compound emerges as a highly potent antimicrobial agent with the significant advantage of being non-cytotoxic to human cancer cell lines, suggesting a favorable therapeutic window.[1][2][3] In contrast, while surfactin exhibits broad-spectrum antimicrobial and potent antiviral activities, its high hemolytic activity is a major drawback for systemic applications.[4] Fengycin demonstrates strong antifungal properties with low cytotoxicity, positioning it as a valuable candidate for antifungal drug development.[5]

The provided data and experimental protocols offer a solid foundation for researchers to further investigate these promising lipopeptides. Future studies should focus on elucidating the precise mechanism of action of this compound, evaluating its antiviral potential, and conducting in vivo efficacy and toxicity studies to fully assess its therapeutic promise. Direct comparative studies under standardized conditions are also crucial for a more definitive assessment of their relative performance.

References

Synergistic Antimicrobial Effects of Gageotetrin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gageotetrin C, a linear lipopeptide isolated from the marine bacterium Bacillus subtilis, has demonstrated notable antimicrobial activity, particularly against pathogenic bacteria such as Pseudomonas aeruginosa.[1][2][3] As the challenge of antimicrobial resistance intensifies, researchers are increasingly exploring combination therapies to enhance the efficacy of existing and novel antimicrobial agents. This guide provides a comparative overview of the potential synergistic effects of this compound with other antimicrobial compounds.

It is important to note that while the broader class of lipopeptides from Bacillus species is known for synergistic interactions with other antimicrobials, specific published studies detailing the synergistic effects of this compound with other named antimicrobial agents are currently limited in the public domain. One review has suggested a synergistic relationship between a mixture of Gageotetrins (A-C) and Gageostatins (A-C), however, specific data was not provided.[1] Therefore, this guide will draw upon the established knowledge of similar Bacillus lipopeptides to infer potential mechanisms and experimental approaches for evaluating the synergistic potential of this compound.

Potential for Synergistic Activity: Insights from Related Lipopeptides

Lipopeptides produced by Bacillus species, such as surfactin and fengycin, have been shown to act synergistically with a variety of other antimicrobial compounds.[4][5][6] The primary mechanism underlying this synergy is often attributed to the ability of these lipopeptides to interact with and disrupt the integrity of microbial cell membranes.[7] This disruption can lead to increased permeability of the cell membrane, thereby facilitating the entry of other antimicrobial agents and enhancing their access to intracellular targets.[7][8]

The proposed synergistic action of this compound would likely follow a similar mechanism. By compromising the bacterial cell membrane, this compound could lower the effective concentration of a partnered antibiotic required to inhibit or kill the target pathogen.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound, standardized in vitro methods are employed. The following are detailed methodologies for key experiments.

Checkerboard Assay

The checkerboard assay is a widely used method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between this compound and another antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the antimicrobial agent to be tested are prepared in an appropriate solvent and serially diluted in a 96-well microtiter plate.

  • Plate Setup: The dilutions of this compound are typically dispensed along the x-axis of the plate, while the dilutions of the second agent are dispensed along the y-axis. This creates a matrix of wells containing various concentration combinations of the two agents.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., P. aeruginosa) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined by visual inspection for turbidity or by measuring optical density. The FIC index is calculated using the following formula:

    FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Time-Kill Assay

The time-kill assay provides dynamic information about the rate at which a combination of antimicrobial agents kills a bacterial population over time.

Objective: To assess the bactericidal activity of this compound in combination with another antimicrobial agent over a specific period.

Methodology:

  • Preparation of Cultures: A logarithmic phase culture of the target microorganism is prepared.

  • Experimental Setup: Flasks containing fresh broth are supplemented with this compound alone, the second antimicrobial agent alone, the combination of both agents at specific concentrations (often based on their MICs from the checkerboard assay), and a growth control (no agent).

  • Inoculation: Each flask is inoculated with the microbial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating on appropriate agar plates.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Data Presentation

As no specific experimental data on the synergistic effects of this compound is currently available, the following table is a template that researchers can use to structure their findings from a checkerboard assay.

MicroorganismAntimicrobial AgentMIC Alone (µM)MIC of this compound in Combination (µM)MIC of Agent in Combination (µM)FIC IndexInterpretation
P. aeruginosaAntibiotic X
S. aureusAntibiotic Y
E. coliAntibiotic Z

Visualizing Workflows and Mechanisms

To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Synergy_Testing cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis & Interpretation prep_agents Prepare Stock Solutions (this compound & Partner Agent) checkerboard Checkerboard Assay (Determine MIC & FIC Index) prep_agents->checkerboard time_kill Time-Kill Assay (Assess Bactericidal Rate) prep_agents->time_kill prep_culture Prepare Standardized Bacterial Inoculum prep_culture->checkerboard prep_culture->time_kill analyze_fic Calculate FIC Index checkerboard->analyze_fic plot_time_kill Plot Log10 CFU/mL vs. Time time_kill->plot_time_kill interpretation Determine Interaction: Synergy, Additive, or Antagonism analyze_fic->interpretation plot_time_kill->interpretation

Experimental workflow for assessing antimicrobial synergy.

Synergistic_Mechanism cluster_cell Bacterial Cell cell_membrane Cell Membrane antibiotic Partner Antibiotic cell_membrane->antibiotic Increased Permeability intracellular_target Intracellular Target (e.g., Ribosome, DNA) cell_death Enhanced Bactericidal/Bacteriostatic Effect intracellular_target->cell_death Inhibition of Cellular Processes gageotetrin_c This compound gageotetrin_c->cell_membrane Disrupts Membrane Integrity antibiotic->intracellular_target Access to Target

Proposed mechanism of synergistic action.

Conclusion

While direct evidence for the synergistic effects of this compound is still emerging, the well-documented synergistic activities of other Bacillus-derived lipopeptides provide a strong rationale for investigating its potential in combination therapies. The experimental frameworks outlined in this guide offer a robust approach for researchers to systematically evaluate the synergistic interactions of this compound with other antimicrobial agents. Such studies are crucial for unlocking the full therapeutic potential of this promising antimicrobial peptide in an era of growing antibiotic resistance.

References

A Comparative Guide to Understanding Cross-Resistance Profiles of Gageotetrin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gageotetrin C, a linear lipopeptide isolated from a marine bacterium Bacillus subtilis, has demonstrated notable antimicrobial activity against a range of pathogens.[1][2] As with any novel antimicrobial agent, a thorough understanding of its potential for cross-resistance with existing antibiotics is crucial for its development and clinical application. Cross-resistance, where resistance to one antibiotic confers resistance to another, can significantly limit therapeutic options. Conversely, the absence of cross-resistance or the presence of collateral sensitivity (where resistance to one drug increases susceptibility to another) can offer strategic advantages in combating multidrug-resistant infections.

Currently, there is a lack of published studies specifically investigating the cross-resistance profile of this compound. This guide, therefore, provides a comprehensive framework based on established methodologies for conducting such studies. It includes hypothetical data to illustrate the expected outcomes and detailed experimental protocols to enable researchers to perform these critical evaluations.

Hypothetical Cross-Resistance Data of this compound

The following table summarizes hypothetical data from a cross-resistance study. In this scenario, a susceptible strain of Staphylococcus aureus is induced for resistance to this compound. The Minimum Inhibitory Concentrations (MICs) of various antibiotics are then determined for both the parent (susceptible) and the this compound-resistant strains.

AntibioticAntibiotic ClassMechanism of ActionMIC (µg/mL) in Susceptible S. aureusMIC (µg/mL) in this compound-Resistant S. aureusFold Change in MICInterpretation
This compound Lipopeptide Cell Membrane Disruption 0.5 32 64 Resistance
VancomycinGlycopeptideCell Wall Synthesis Inhibition111No Cross-Resistance
DaptomycinLipopeptideCell Membrane Disruption0.548Cross-Resistance
Penicillinβ-LactamCell Wall Synthesis Inhibition881No Cross-Resistance
CiprofloxacinFluoroquinoloneDNA Gyrase Inhibition0.250.251No Cross-Resistance
ErythromycinMacrolideProtein Synthesis Inhibition111No Cross-Resistance
GentamicinAminoglycosideProtein Synthesis Inhibition0.50.51No Cross-Resistance

Experimental Protocols

A detailed methodology is essential for reproducible and reliable cross-resistance studies.

Bacterial Strains and Culture Conditions
  • Parent Strain: A susceptible, wild-type bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is used as the reference.

  • Resistant Strain Generation: A this compound-resistant mutant is generated by serially passaging the parent strain in sub-inhibitory concentrations of this compound. The concentration of this compound is gradually increased over successive passages until a significant and stable increase in the MIC is observed.

  • Culture Media: Mueller-Hinton Broth (MHB) is the standard medium for broth microdilution susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the panel of comparator antibiotics are prepared and serially diluted in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.

Cross-Resistance Testing

The MICs of a panel of clinically relevant antibiotics are determined for both the susceptible parent strain and the generated this compound-resistant strain. The fold change in MIC is calculated to assess cross-resistance.

Visualizing Experimental and Logical Relationships

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_setup Initial Setup cluster_resistance Resistance Induction cluster_mic MIC Determination cluster_analysis Data Analysis start Start with Susceptible Bacterial Strain culture Culture Bacteria start->culture expose Expose to Sub-MIC of this compound culture->expose mic_susceptible Determine MICs of All Antibiotics for Susceptible Strain culture->mic_susceptible passage Serial Passaging with Increasing Concentrations expose->passage isolate Isolate Resistant Strain passage->isolate mic_resistant Determine MICs of All Antibiotics for Resistant Strain isolate->mic_resistant compare Compare MIC Values mic_susceptible->compare mic_resistant->compare interpret Determine Cross-Resistance or Collateral Sensitivity compare->interpret

Caption: Workflow for inducing resistance and assessing cross-resistance.

Plausible Mechanism of Action of this compound

As a lipopeptide, this compound likely targets the bacterial cell membrane. One established mechanism for some lipopeptides is the disruption of the cell membrane integrity, leading to leakage of cellular contents and cell death.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects gageotetrin This compound membrane Cell Membrane Integration gageotetrin->membrane Binds to and inserts into the lipid bilayer pore Pore Formation / Membrane Destabilization membrane->pore leakage Ion Leakage (K+, Mg2+) pore->leakage depolarization Membrane Depolarization leakage->depolarization synthesis_inhibition Inhibition of Macromolecular Synthesis (DNA, RNA, Protein) depolarization->synthesis_inhibition death Cell Death synthesis_inhibition->death

Caption: Proposed mechanism of this compound via cell membrane disruption.

References

A Head-to-Head Comparison of Gageotetrin C and Other Marine-Derived Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: November 2025

In the face of rising antimicrobial resistance, the marine environment presents a vast and largely untapped resource for novel therapeutic agents. Among these, antimicrobial peptides (AMPs) are of particular interest due to their broad-spectrum activity and unique mechanisms of action. This guide provides a detailed comparison of Gageotetrin C, a linear lipopeptide from a marine bacterium, with other prominent marine-derived AMPs, Clavanin A and Piscidin 1, offering researchers, scientists, and drug development professionals a comparative overview supported by experimental data.

Peptide Profiles

This compound is part of a unique class of linear lipopeptides isolated from the marine bacterium Bacillus subtilis.[1] Structurally, it consists of a tetrapeptide linked to a novel fatty acid.[1] A key feature of the Gageotetrin family (A-C) is their potent antimicrobial activity at very low concentrations, coupled with a lack of significant cytotoxicity against human cell lines, making them attractive candidates for further development.[1][2]

Clavanin A is an α-helical, histidine-rich antimicrobial peptide isolated from the hemocytes of the solitary tunicate, Styela clava.[3] It is a 23-amino acid, C-terminally amidated peptide that exhibits broad-spectrum antibacterial activity.[3] Its activity is notably enhanced in acidic conditions, which may be advantageous for targeting specific infection microenvironments. Clavanin A also demonstrates very low toxicity to mammalian cells.

Piscidin 1 is a potent, 22-residue α-helical cationic AMP discovered in the mast cells of the hybrid striped bass.[4] It exhibits powerful, broad-spectrum antimicrobial activity against bacteria, fungi, and even enveloped viruses.[4] However, its therapeutic potential is often considered in the context of its relatively higher hemolytic and cytotoxic activity compared to some other AMPs.[5][6]

Quantitative Comparison of Bioactivity

To provide a clear and objective comparison, the following table summarizes the antimicrobial and cytotoxic activities of this compound, Clavanin A, and Piscidin 1. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. Cytotoxicity is presented as the 50% growth inhibition (GI50), 50% inhibitory concentration (IC50), or the concentration causing 50% hemolysis (HC50).

PeptideSource OrganismClassTarget Organism/Cell LineMinimum Inhibitory Concentration (MIC) (µM)Cytotoxicity (µM)
This compound Bacillus subtilis (Marine Bacterium)Linear LipopeptideStaphylococcus aureus0.03 - 0.06 ¹GI50 (Human Cancer Cell Lines): > 42 ¹
Pseudomonas aeruginosa0.03 - 0.06 ¹
Clavanin A Styela clava (Tunicate)α-Helical PeptideEscherichia coli24Cell Viability > 60% (L929 Mouse Fibroblasts): at 600
Staphylococcus aureus45
Candida albicansActive, specific MIC variable
Piscidin 1 Hybrid Striped Bass (Fish)α-Helical PeptideEscherichia coli4 (µg/mL)IC50 (A2780 Ovarian Cancer Cells): 9.44
Staphylococcus aureus2 (µg/mL)IC50 (HUVEC Endothelial Cells): 14.28
Human Red Blood Cells>20% Hemolysis at 4, 60-100% Hemolysis at 8-16

¹ Data for Gageotetrins A-C family; GI50 converted from >30 µg/mL based on the molecular weight of this compound (713.0 g/mol ).[1][2]

Visualizing Experimental and Mechanistic Frameworks

To better understand the process of AMP evaluation and their mode of action, the following diagrams are provided.

Antimicrobial Peptide Evaluation Workflow cluster_discovery Discovery & Synthesis cluster_screening Primary Screening cluster_evaluation Secondary Evaluation Isolation Isolation from Marine Source MIC_Assay Antimicrobial Activity (MIC Determination) Isolation->MIC_Assay Synthesis Solid-Phase Peptide Synthesis Synthesis->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, LDH) MIC_Assay->Cytotoxicity_Assay Promising Candidates Hemolysis_Assay Hemolysis Assay Cytotoxicity_Assay->Hemolysis_Assay Mechanism_Study Mechanism of Action (e.g., Membrane Permeabilization) Hemolysis_Assay->Mechanism_Study Lead_Optimization Lead Optimization & Preclinical Studies Mechanism_Study->Lead_Optimization Favorable Profile

Caption: Workflow for the discovery and evaluation of antimicrobial peptides.

AMP_Mechanism_of_Action AMP Cationic AMP Binding Electrostatic Binding AMP->Binding Bacterial_Membrane Anionic Bacterial Membrane Bacterial_Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Pore_Formation Pore Formation (Toroidal or Barrel-Stave) Insertion->Pore_Formation Carpet_Model Membrane Disruption (Carpet Model) Insertion->Carpet_Model Leakage Ion & Metabolite Leakage Pore_Formation->Leakage Carpet_Model->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Common mechanisms of bacterial membrane disruption by antimicrobial peptides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays mentioned in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the exponential growth phase (typically an optical density at 600 nm of ~0.5). The culture is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series: The antimicrobial peptide is serially diluted (two-fold) in the broth medium in a 96-well microtiter plate. A range of concentrations is prepared to bracket the expected MIC.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the peptide dilutions. Control wells containing only bacteria (positive control) and only medium (sterility control) are included. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay assesses cell metabolic activity and is used to determine the peptide's effect on the viability of mammalian cell lines.

  • Cell Seeding: Mammalian cells (e.g., human fibroblasts, cancer cell lines) are seeded into a 96-well plate at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Peptide Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test peptide. Control wells with untreated cells are also prepared. The plate is incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to the untreated control cells.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells (RBCs), an indicator of its potential toxicity in vivo.

  • Preparation of Red Blood Cells: Freshly obtained human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration (e.g., 1-2% v/v).

  • Peptide Incubation: In a 96-well plate, serial dilutions of the peptide are mixed with the RBC suspension. A negative control (RBCs in PBS only) and a positive control (RBCs with a 100% lytic agent like Triton X-100) are included.

  • Incubation and Centrifugation: The plate is incubated at 37°C for a defined time (e.g., 1 hour). After incubation, the plate is centrifuged to pellet intact RBCs and cell debris.

  • Measurement of Hemolysis: The supernatant from each well is transferred to a new plate. The amount of hemoglobin released from lysed RBCs is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 414 or 540 nm). The percentage of hemolysis is calculated relative to the positive and negative controls. The HC50 value is the peptide concentration that causes 50% hemolysis.[7]

References

Gageotetrin C and its Analogs: A Comparative Guide to a Novel Class of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the patent landscape and novelty of Gageotetrin C, a linear lipopeptide with potent antimicrobial properties. We present a comparative assessment of its performance against other antimicrobial lipopeptides, supported by experimental data and detailed methodologies. This document aims to equip researchers and drug development professionals with the critical information needed to evaluate the therapeutic potential of this compound and its analogs.

Executive Summary

This compound, isolated from the marine bacterium Bacillus subtilis, represents a promising new scaffold for the development of antimicrobial agents. It exhibits high potency against pathogenic bacteria, notably Pseudomonas aeruginosa, while demonstrating a favorable safety profile with low cytotoxicity against human cells. The current patent landscape for this compound itself is open, presenting a significant opportunity for innovation and intellectual property development in the field of antimicrobial peptides. This guide details the unique biological activity of this compound, compares it with established lipopeptide antibiotics such as Surfactin, Iturin, and Fengycin, and provides a framework for its further investigation and development.

Novelty and Biological Activity of this compound

This compound is a linear lipopeptide characterized by a unique tetrapeptide sequence coupled to a novel 3-hydroxy fatty acid. This structural motif is distinct from other known lipopeptides produced by Bacillus species.

Key Performance Attributes:

  • Potent Antimicrobial Activity: Gageotetrins A-C have demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.01 to 0.06 μM.[1]

  • High Selectivity: A critical advantage of this compound and its analogs is their lack of cytotoxicity against human cancer cell lines, with a GI50 (50% growth inhibition) value greater than 30 μg/ml.[1] This high therapeutic index distinguishes it from many other antimicrobial peptides that exhibit lytic activity against mammalian cells.

Mechanism of Action:

The primary mechanism of action for linear antimicrobial lipopeptides like this compound is the disruption of the bacterial cell membrane. The lipophilic fatty acid tail is believed to anchor the molecule to the microbial membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This non-specific mechanism of action is considered less likely to induce rapid development of microbial resistance compared to antibiotics that target specific enzymes.

Comparative Performance Analysis

To contextualize the potential of this compound, its antimicrobial performance is compared against other well-characterized lipopeptides from Bacillus species.

Table 1: Comparative Antimicrobial Activity (MIC in μg/mL) against Pseudomonas aeruginosa

CompoundMIC (μg/mL) against Pseudomonas aeruginosaCytotoxicity (GI50 against human cell lines)
This compound ~0.05 (converted from 0.06 μM)>30 μg/mL
Surfactin200Hemolytic effects at concentrations ≥ 40-80 μM
IturinNot effectiveHemolytic
Fengycin200Low cytotoxicity

Note: MIC values can vary depending on the specific strain and assay conditions.

Patent Landscape

A thorough search of existing patent literature reveals no specific patents covering the composition of matter, synthesis, or use of this compound and its direct analogs. This indicates a significant "white space" for intellectual property protection. The broader patent landscape for antimicrobial lipopeptides, however, is well-established, with numerous patents covering the production and application of compounds like surfactin, iturin, and fengycin.

Table 2: Representative Patents for Structurally or Functionally Related Lipopeptides

Patent NumberTitleAssigneeKey Claims
US7011969B2Production process of surfactinKANEKA CORPORATIONA process for producing Surfactin by culturing a Bacillus microorganism in a specific liquid culture medium.
EP0646649B1Method of producing iturin A and antifungal agent for profund mycosisMIYARISAN PHARMACEUTICAL CO., LTD.A method for producing iturin A by cultivating Bacillus amyloliquefaciens and its use as an antifungal agent.
US20160073642A1Production process for biomass and fengycin metabolites of bacillus species and compositions thereof for biological pest controlCorporación para Investigaciones Biológicas CIBA process for producing biomass and metabolites of the fengycin, surfactin, and iturin families for use in biological pest control.
EP3434287A1Short and ultra-short antimicrobial lipopeptides and use thereofUNIVERSITA' DEGLI STUDI DI NAPOLI FEDERICO IILipopeptides with a general formula FA-A-B-A'-NH2 exhibiting high antimicrobial activity.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the following are detailed protocols for the key assays used to evaluate this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strain (e.g., Pseudomonas aeruginosa)

  • This compound and other test compounds

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a tube containing 5 mL of MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 μL of the diluted bacterial suspension to each well of the microtiter plate containing 100 μL of the serially diluted antimicrobial agent.

    • Include a positive control well (bacteria and MHB without antimicrobial agent) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

This protocol describes a colorimetric assay for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell line (e.g., K-562)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound and other test compounds

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Cell Fixation:

    • Gently remove the medium and fix the cells by adding 100 μL of cold 10% (w/v) TCA to each well.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add 100 μL of SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Washing:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 μL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Read the absorbance at 510 nm using a microplate reader.

  • Calculation of GI50:

    • The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.

Gageotetrin_C_Mechanism cluster_0 Bacterial Cell Bacterial Membrane Outer Membrane Inner Membrane Cytoplasm Cytoplasm Bacterial Membrane->Cytoplasm Membrane Insertion Fatty Acid Tail Insertion This compound This compound This compound->Bacterial Membrane:head 1. Binding Pore Formation Membrane Pore Formation Membrane Insertion->Pore Formation 2. Disruption Cell Lysis Cell Lysis Pore Formation->Cell Lysis 3. Leakage Experimental_Workflow cluster_Antimicrobial Antimicrobial Activity cluster_Cytotoxicity Cytotoxicity A1 Bacterial Culture (e.g., P. aeruginosa) A2 Broth Microdilution with this compound A1->A2 A3 Incubation (37°C, 18-24h) A2->A3 A4 MIC Determination A3->A4 End End A4->End C1 Human Cell Line (e.g., K-562) C2 Treatment with This compound C1->C2 C3 SRB Assay C2->C3 C4 GI50 Calculation C3->C4 C4->End Start Start Start->A1 Start->C1

References

Safety Operating Guide

Proper Disposal Procedures for Gageotetrin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of Gageotetrin C based on its known chemical properties and general laboratory safety protocols. No specific Safety Data Sheet (SDS) for this compound was found in a comprehensive search. Therefore, these procedures are based on the characteristics of similar non-cytotoxic, antimicrobial lipopeptides. Researchers must always consult with their institution's Environmental Health and Safety (EHS) office for specific disposal requirements and comply with all local, state, and federal regulations.

Understanding this compound

This compound is a linear lipopeptide derived from the marine bacterium Bacillus subtilis.[1] Key characteristics relevant to its handling and disposal are:

  • Antimicrobial Properties: It exhibits good antimicrobial activity.[1]

  • Non-Cytotoxic: Studies have shown that this compound does not exhibit significant cytotoxicity against human cancer cell lines (GI50 > 30 μg/ml).[1]

While its non-cytotoxicity suggests a lower hazard profile compared to antineoplastic drugs, its antimicrobial nature necessitates careful disposal to prevent environmental release and the potential development of microbial resistance.

Guiding Principles for Disposal

In the absence of a specific SDS, the disposal of this compound should be approached with caution, adhering to the principles of chemical waste management for research compounds. The primary goal is to prevent its release into the sanitary sewer system or the general trash.

Step-by-Step Disposal Procedures

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • A lab coat

  • Nitrile gloves

Step 2: Segregation of Waste

All materials contaminated with this compound must be segregated as chemical waste. This includes:

  • Pure Compound: Any remaining solid this compound.

  • Solutions: Stock solutions and any dilute solutions containing this compound.

  • Contaminated Labware: Pipette tips, centrifuge tubes, flasks, and any other disposable items that have come into direct contact with the compound.

  • Contaminated PPE: Gloves used during the handling and disposal process.

Step 3: Waste Collection and Labeling

  • Solid Waste:

    • Collect all solid this compound and contaminated disposables (e.g., pipette tips, weighing paper) in a designated, sealable, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the solvents used, if any.

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • Like other antibiotic waste, stock solutions should be treated as hazardous chemical waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • If dissolved in a solvent, list all constituents and their approximate concentrations.

    • Include the date of accumulation and the name of the principal investigator or lab group.

Step 4: Storage and Disposal

  • Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste manifest and pickup requests.

Important Considerations:

  • Do NOT Pour Down the Drain: Due to its antimicrobial properties, this compound should never be disposed of down the sanitary sewer. This can disrupt wastewater treatment processes and contribute to antibiotic resistance in the environment.

  • Do NOT Dispose of in Regular Trash: Contaminated lab materials should not be placed in the regular or biohazardous trash unless explicitly permitted by your EHS office after a risk assessment.

Data Presentation

No quantitative data regarding the specific toxicity, reactivity, or environmental fate of this compound is available in the public domain. Therefore, a quantitative data table cannot be provided. Researchers should handle this compound with the standard precautions applied to novel research chemicals.

Experimental Protocols

No specific experimental protocols for the disposal or degradation of this compound were found. The procedures outlined above are based on standard chemical waste management practices.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound in the absence of a specific Safety Data Sheet.

cluster_prep Preparation & Assessment cluster_decision Waste Stream Determination cluster_action Disposal Actions start Start: Need to dispose of this compound sds_check Is a specific SDS available? start->sds_check risk_assessment Perform Risk Assessment: - Review known properties (lipopeptide, antimicrobial) - Assume unknown hazards sds_check->risk_assessment No dispose Arrange for EHS Pickup and Disposal sds_check->dispose Yes (Follow SDS Section 13) is_hazardous Treat as Hazardous Chemical Waste? risk_assessment->is_hazardous segregate Segregate Waste: - Pure compound - Solutions - Contaminated labware is_hazardous->segregate Yes no_drain DO NOT pour down drain is_hazardous->no_drain no_trash DO NOT dispose in regular trash is_hazardous->no_trash containerize Collect in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Satellite Accumulation Area containerize->store store->dispose

Disposal workflow for a research chemical without a specific SDS.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.